Lenalidomide-CO-C3-acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19N3O6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H19N3O6/c22-14(5-2-6-16(24)25)19-12-4-1-3-10-11(12)9-21(18(10)27)13-7-8-15(23)20-17(13)26/h1,3-4,13H,2,5-9H2,(H,19,22)(H,24,25)(H,20,23,26) |
InChI Key |
XWWIAZWLIIVHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism: A Technical Guide to Lenalidomide-CO-C3-acid in Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Lenalidomide-CO-C3-acid, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the foundational role of the lenalidomide moiety in hijacking the ubiquitin-proteasome system and the function of the C3-acid linker in the context of targeted protein degradation.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, degraders eliminate the target protein from the cell. PROTACs are at the forefront of this technology, acting as heterobifunctional molecules that induce the degradation of specific proteins. This compound is a key reagent in the synthesis of these powerful molecules, providing the essential E3 ligase-binding component.
The Core Mechanism: Lenalidomide as a Molecular Glue
The mechanism of action of a PROTAC synthesized from this compound is fundamentally driven by the lenalidomide component, which functions as a "molecular glue." Lenalidomide binds to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event allosterically modulates the substrate specificity of the CRBN complex, enabling it to recognize and bind to "neosubstrate" proteins that it would not otherwise interact with.
In the context of a PROTAC, the this compound moiety serves to recruit the CRL4-CRBN E3 ligase. The other end of the PROTAC, attached via the C3-acid linker, simultaneously binds to a specific target protein of interest. This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
The following table summarizes the key molecular players and their functions in this pathway:
| Molecular Component | Role in Targeted Protein Degradation |
| Lenalidomide Moiety | Binds to the Cereblon (CRBN) E3 ubiquitin ligase, acting as the ligase-recruiting ligand. |
| CO-C3-acid Linker | Covalently connects the lenalidomide moiety to the target protein-binding ligand, enabling the formation of the ternary complex. |
| Target Protein Ligand | Specifically binds to the protein of interest, bringing it into proximity with the E3 ligase. |
| Cereblon (CRBN) | The substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex that is hijacked by the lenalidomide moiety. |
| CRL4 E3 Ubiquitin Ligase | The enzymatic machinery that facilitates the transfer of ubiquitin to the target protein. |
| Ubiquitin | A small regulatory protein that is attached to the target protein in a chain, marking it for degradation. |
| 26S Proteasome | A large protein complex that recognizes and degrades polyubiquitinated proteins. |
Visualizing the Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC synthesized using this compound.
Experimental Protocols for Characterization
The development and characterization of a PROTAC derived from this compound involves a series of in vitro and cellular assays to confirm its mechanism of action and efficacy. The following table outlines a typical experimental workflow.
| Experimental Step | Methodology | Expected Outcome |
| 1. Ternary Complex Formation | - Surface Plasmon Resonance (SPR)- Isothermal Titration Calorimetry (ITC)- Fluorescence Resonance Energy Transfer (FRET) | Quantification of the binding affinities and kinetics of the PROTAC to the target protein and CRBN, and demonstration of cooperative binding in the ternary complex. |
| 2. Target Ubiquitination | - In vitro ubiquitination assays with recombinant proteins- Cellular ubiquitination assays (e.g., immunoprecipitation followed by Western blot for ubiquitin) | Detection of polyubiquitination of the target protein in the presence of the PROTAC, E1, E2, E3 ligase, and ubiquitin. |
| 3. Cellular Protein Degradation | - Western Blot analysis of target protein levels- In-Cell Western or ELISA for higher throughput- Mass Spectrometry-based proteomics | Time- and dose-dependent reduction in the cellular levels of the target protein upon PROTAC treatment. |
| 4. Selectivity Profiling | - Proteomics-based approaches (e.g., TMT-MS) to assess global protein level changes- Western blot for known off-targets of the target ligand or lenalidomide | Confirmation that the PROTAC selectively degrades the intended target protein with minimal impact on other proteins. |
| 5. Downstream Functional Assays | - Cell viability assays- Reporter gene assays- Phenotypic assays relevant to the target's function | Demonstration that the degradation of the target protein leads to the expected biological consequence. |
Visualizing the Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for characterizing a PROTAC synthesized from this compound.
Conclusion
This compound is a powerful tool for the construction of PROTACs, enabling the targeted degradation of a wide array of proteins. Its mechanism of action is centered on the ability of the lenalidomide core to hijack the CRL4-CRBN E3 ubiquitin ligase, while the C3-acid linker provides a versatile attachment point for target-binding ligands. A thorough understanding of this mechanism, coupled with a systematic experimental approach, is crucial for the successful design and development of novel protein-degrading therapeutics.
The Role of Lenalidomide-CO-C3-acid in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest.[2] Lenalidomide, an immunomodulatory drug, and its derivatives have become cornerstone components in the design of these degraders, serving as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This technical guide provides an in-depth exploration of a specific lenalidomide-based building block, Lenalidomide-CO-C3-acid, and its integral role in the development of novel protein degraders.
This compound is a functionalized derivative of lenalidomide designed for the straightforward synthesis of PROTACs. It incorporates the core lenalidomide structure, which binds to the CRBN E3 ligase, and features a three-carbon carboxylic acid linker. This linker provides a convenient attachment point for a ligand that binds to a specific protein of interest, thereby creating a heterobifunctional degrader. The nature of this linker is a critical determinant of the resulting PROTAC's efficacy, influencing the formation and stability of the ternary complex, and ultimately, the efficiency of target protein degradation.[1]
Core Mechanism of Action
The fundamental role of this compound in a PROTAC is to engage the CRBN E3 ligase, a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[4] Once a PROTAC incorporating this building block is introduced into a cellular system, it orchestrates a series of events leading to the degradation of the target protein.
Signaling Pathway of a this compound-based PROTAC:
Quantitative Data Analysis
The efficacy of a PROTAC is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] While specific quantitative data for PROTACs synthesized directly from this compound is not yet publicly available, the following table presents representative data from published studies on lenalidomide-based PROTACs targeting various proteins. This data illustrates the typical range of potencies and degradation efficiencies that can be achieved.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BET Proteins | MOLM13 | <1 | >90 | [2] |
| p38δ | MDA-MB-231 | 46 | ~99 | [6] |
| HDAC3 | HCT116 | 440 | 77 | [5] |
| Pan-Akt | LNCaP | ~10 | >90 | [7] |
Experimental Protocols
The development and characterization of a PROTAC derived from this compound involve a series of key experiments to validate its mechanism of action and quantify its efficacy.
Synthesis of a this compound-based PROTAC
The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction between the carboxylic acid group of the linker and a primary or secondary amine on the target protein ligand.
Experimental Workflow for PROTAC Synthesis:
Detailed Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) and the amine-containing target protein ligand (1-1.2 equivalents) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling reagent, for example, HATU (1.5 equivalents), and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.[8]
Ternary Complex Formation Assays
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for successful protein degradation. Several biophysical and cellular assays can be employed to characterize this interaction.
Logical Relationship for Ternary Complex Assays:
NanoBRET™ Ternary Complex Assay Protocol (Promega): [9][10]
This live-cell assay measures the proximity of the target protein and CRBN, induced by the PROTAC.
-
Cell Preparation: Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
Plating: Seed the transfected cells into a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the this compound-based PROTAC to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal) to determine the extent of ternary complex formation.
AlphaLISA® Ternary Complex Assay Protocol (PerkinElmer): [11]
This in vitro assay uses bead-based technology to detect the proximity of the target protein and CRBN.
-
Reagent Preparation: Prepare solutions of the biotinylated target protein, His-tagged CRBN, and the PROTAC in the assay buffer.
-
Incubation: In a 384-well plate, mix the target protein, CRBN, and serial dilutions of the PROTAC. Incubate to allow for ternary complex formation.
-
Bead Addition: Add streptavidin-coated donor beads and anti-His-coated acceptor beads to the wells.
-
Incubation in the Dark: Incubate the plate in the dark to allow for bead-complex binding.
-
Measurement: Read the plate on an AlphaLISA-compatible reader.
-
Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC-induced ternary complex to facilitate the ubiquitination of the target protein.
Experimental Workflow for In Vitro Ubiquitination:
Detailed Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), recombinant CRL4^CRBN^ complex, the purified target protein, ubiquitin, and an ATP-regenerating system.
-
PROTAC Addition: Add the this compound-based PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate the mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for the target protein or an antibody that recognizes ubiquitin. A high molecular weight smear or laddering pattern indicates polyubiquitination of the target protein.
Cellular Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.[12][13][14][15][16]
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound-based PROTAC for a specified period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add SDS-PAGE loading buffer, and separate the proteins by gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Quantitative Mass Spectrometry-based Proteomics
For a comprehensive understanding of the PROTAC's selectivity, quantitative mass spectrometry can be employed to assess the abundance of thousands of proteins in the proteome following PROTAC treatment.[17][18][19]
Experimental Workflow for Proteomics:
Detailed Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein, alongside a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme such as trypsin.
-
Isobaric Labeling: Label the peptides from the different treatment conditions with tandem mass tags (TMT) or other isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different treatment groups. A significant and selective decrease in the abundance of the target protein, with minimal changes to other proteins, confirms the specificity of the PROTAC.
Conclusion
This compound represents a valuable and versatile chemical tool for the construction of novel PROTACs. Its inherent ability to recruit the CRBN E3 ligase, combined with a linker optimized for conjugation, facilitates the rapid development of degraders against a wide array of protein targets. The systematic application of the experimental protocols detailed in this guide will enable researchers to thoroughly characterize the biochemical and cellular activities of their this compound-based PROTACs, paving the way for the discovery of next-generation therapeutics based on targeted protein degradation.
References
- 1. Untitled Document [arxiv.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. sapient.bio [sapient.bio]
- 18. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Interaction of Lenalidomide Derivatives with the CRBN E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, a thalidomide analog, has emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its therapeutic efficacy is intrinsically linked to its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. Lenalidomide functions as a "molecular glue," modulating the substrate specificity of the CRL4^CRBN^ complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This guide provides a detailed technical overview of the core interaction between lenalidomide and its derivatives, with a specific focus on the conceptual binding of a carboxylated analog, Lenalidomide-CO-C3-acid, to the CRBN E3 ligase. While specific quantitative binding data for this compound is not publicly available, this document will present data for lenalidomide and related compounds to provide a robust framework for understanding this critical molecular interaction.
The Lenalidomide-CRBN Interaction: A Molecular Glue Mechanism
Lenalidomide binds to a specific pocket within the thalidomide-binding domain (TBD) of CRBN. This binding event creates a novel surface on the CRBN protein, which in turn recruits neosubstrates that would not normally interact with the E3 ligase complex. The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[1][2][3] The recruitment of these proteins to the CRL4^CRBN^ complex leads to their polyubiquitination and subsequent degradation by the 26S proteasome. This targeted protein degradation is the primary mechanism behind the therapeutic effects of lenalidomide.[3]
The interaction is highly specific, with the glutarimide moiety of lenalidomide being crucial for binding to a tri-tryptophan pocket within CRBN.[1] The isoindolinone ring of lenalidomide is more solvent-exposed and is involved in recruiting the neosubstrate.[1]
Quantitative Binding Data
While specific binding affinities for this compound are not available in the surveyed literature, the following table summarizes the binding affinities of lenalidomide and its parent compound, thalidomide, to the CRBN-DDB1 complex, as determined by various biophysical methods. These values provide a benchmark for the expected binding affinity of derivatives.
| Compound | Method | Dissociation Constant (K_D) / IC_50 | Reference |
| Lenalidomide | Fluorescence Polarization | K_i = 177.80 nM | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | K_D = 0.64 µM | [4] |
| Lenalidomide | TR-FRET | IC_50 = 2.694 µM | [5] |
| Thalidomide | Fluorescence Polarization | K_i = 249.20 nM | [1] |
Note: The variation in binding affinity values can be attributed to the different experimental techniques and conditions used in each study.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of lenalidomide-induced protein degradation and a typical experimental workflow for assessing the binding of a ligand to CRBN.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and would require optimization for the specific properties of this compound, particularly concerning its solubility and potential for non-specific binding due to the acidic moiety.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (CRBN-DDB1 complex) in the sample cell of a calorimeter. The heat changes upon binding are measured and plotted against the molar ratio of ligand to protein.
Protocol:
-
Sample Preparation:
-
Express and purify the human CRBN-DDB1 complex. Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas all solutions immediately before use to prevent air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the CRBN-DDB1 complex (typically 10-50 µM) into the sample cell.
-
Load the this compound solution (typically 100-500 µM, 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution, determined from control titrations of the ligand into buffer.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the K_D, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Principle: The protein (CRBN-DDB1) is immobilized on a sensor chip. A solution containing the ligand (this compound) is flowed over the chip surface. Binding of the ligand to the immobilized protein causes a change in the refractive index, which is detected as a change in the SPR signal.
Protocol:
-
Chip Preparation and Protein Immobilization:
-
Activate a sensor chip (e.g., a CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the CRBN-DDB1 complex to the chip surface via amine coupling. Aim for a response unit (RU) level that will provide a good signal without mass transport limitations.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the ligand solutions over the sensor chip surface for a defined association time, followed by a flow of running buffer for a dissociation time.
-
Regenerate the chip surface between cycles if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different ligand concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).
-
Fluorescence Polarization (FP) Competition Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
Principle: A fluorescently labeled tracer molecule that binds to CRBN is used. In the absence of a competitor, the tracer bound to the large CRBN protein will have a high fluorescence polarization. When an unlabeled competitor ligand (this compound) is added, it will displace the fluorescent tracer from CRBN, leading to a decrease in fluorescence polarization.
Protocol:
-
Assay Development:
-
Synthesize or obtain a fluorescently labeled lenalidomide or thalidomide analog (the tracer).
-
Determine the optimal concentrations of the CRBN-DDB1 complex and the fluorescent tracer that give a stable and robust high polarization signal.
-
-
Competition Assay:
-
Prepare a serial dilution of the competitor, this compound.
-
In a microplate, add the CRBN-DDB1 complex, the fluorescent tracer, and the competitor at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC_50 value of the competitor. The K_i can then be calculated from the IC_50 using the Cheng-Prusoff equation.
-
Conclusion
The interaction between lenalidomide and the CRBN E3 ligase represents a paradigm-shifting approach in targeted protein degradation. While specific quantitative data for this compound is not yet publicly available, the foundational knowledge of the lenalidomide-CRBN interaction, coupled with the established biophysical techniques detailed in this guide, provides a clear path for the characterization of this and other novel lenalidomide derivatives. The provided protocols offer a starting point for researchers to elucidate the binding kinetics and thermodynamics of these compounds, which is a critical step in the development of new and improved molecular glue degraders. The continued exploration of the structure-activity relationships of lenalidomide analogs will undoubtedly pave the way for the next generation of targeted therapeutics.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Structural Characterization of Lenalidomide-Mediated Sequestration of eIF3i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lenalidomide-CO-C3-acid: Core Properties and Applications
For researchers, scientists, and drug development professionals, this guide provides a detailed overview of the fundamental properties of Lenalidomide-CO-C3-acid, a crucial building block in the field of targeted protein degradation. This document outlines its chemical and physical characteristics, mechanism of action, and its role in the development of novel therapeutics.
Core Physicochemical and Handling Properties
This compound, specifically identified as Lenalidomide-5'-CO-C3-acid, is a specialized chemical compound designed for use in the synthesis of bifunctional molecules for targeted protein degradation.[1] Its key properties are summarized in the table below for ease of reference.
| Property | Value | Reference |
| CAS Number | 2759015-47-7 | [1] |
| Molecular Formula | C18H19N3O6 | [1] |
| Molecular Weight | 373.365 g/mol | [1] |
| SMILES | OC(=O)CCCC(=O)NC1=CC=C2C(CN(C3CCC(=O)NC3=O)C2=O)=C1 | [1] |
| Purity (HPLC) | ≥ 95% | [1] |
| Shipping Conditions | Room temperature | [1] |
| Storage Conditions | Refrigerated | [1] |
| Shelf Life | 12 months after delivery | [1] |
| Regulatory Statement | For Research Use Only | [1] |
Role in Targeted Protein Degradation
This compound is classified as a degrader building block.[1] It contains a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN), which is derived from Lenalidomide.[2][3][4] This E3 ligase ligand is attached to a C3 carboxylic acid linker, providing a functional group for conjugation to a target protein ligand.[1] The resulting bifunctional molecule, often a Proteolysis Targeting Chimera (PROTAC), can then recruit the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Mechanism of Action of the Lenalidomide Moiety
The core activity of this compound stems from the Lenalidomide component. Lenalidomide and its analogues, known as immunomodulatory imide drugs (IMiDs), function by modulating the substrate specificity of the Cereblon E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] By binding to Cereblon, Lenalidomide induces the recruitment of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex for ubiquitination and proteasomal degradation.[2][3][4] This targeted degradation of key proteins is central to its anti-neoplastic and immunomodulatory effects.[2][5][6][7]
In addition to its role in targeted protein degradation, Lenalidomide exhibits a range of biological activities, including:
-
Direct anti-tumor effects: It can inhibit the proliferation and induce apoptosis of tumor cells.[2][5]
-
Immunomodulation: Lenalidomide can stimulate T-cells and Natural Killer (NK) cells, enhancing the immune response against tumor cells.[2][5] It also inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10.[2]
-
Anti-angiogenic properties: It can inhibit the formation of new blood vessels, which are essential for tumor growth.[6][7][8]
The following diagram illustrates the general mechanism of action of the Lenalidomide moiety in the context of targeted protein degradation.
Experimental Protocols
General Experimental Workflow for PROTAC Synthesis:
The carboxylic acid functional group of this compound can be activated for amide bond formation with an amine-containing linker attached to a target protein ligand. A common method for this is the use of peptide coupling reagents.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lenalidomide - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Lenalidomide - current understanding of mechanistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptmasterguide.com [ptmasterguide.com]
The Architect's Guide to Destruction: A Technical Whitepaper on Lenalidomide Derivatives in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of small molecule drug discovery has traditionally centered on the principle of occupancy-driven pharmacology, where a drug binds to the active site of a target protein to inhibit its function. However, this approach is limited to proteins with well-defined binding pockets, leaving a vast portion of the proteome, including scaffolding proteins and transcription factors, deemed "undruggable." Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that circumvents these limitations by coopting the cell's own protein disposal machinery to eliminate disease-causing proteins.[1]
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[] Because the PROTAC molecule itself is not degraded in this process, it can act catalytically to induce the degradation of multiple POI molecules.[1]
Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, has become one of the most widely utilized E3 ligases in PROTAC design.[5][] The clinical success of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which act as "molecular glues" to induce the degradation of neosubstrates by binding to CRBN, has paved the way for the development of CRBN-recruiting PROTACs.[5][7][8] Lenalidomide, in particular, has garnered significant attention as a versatile E3 ligase ligand for PROTACs due to its favorable drug-like properties.[5]
This in-depth technical guide provides a comprehensive overview of the use of lenalidomide derivatives in PROTACs, covering their synthesis, linker attachment strategies, and the underlying mechanism of action. It further details key experimental protocols for the evaluation of lenalidomide-based PROTACs and presents quantitative data to aid in their design and development.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The catalytic cycle of a lenalidomide-based PROTAC begins with the simultaneous binding of the PROTAC to both the target protein (POI) and the Cereblon (CRBN) E3 ligase. This induces the formation of a ternary POI-PROTAC-CRBN complex.[1] CRBN is a component of the larger CRL4 E3 ubiquitin ligase complex, which also includes Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and regulator of cullins 1 (ROC1).[5][9]
The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4CRBN complex. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the POI.[10] The successive addition of ubiquitin molecules results in the formation of a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome.[] The proteasome then unfolds and degrades the polyubiquitinated POI into small peptides, while the PROTAC molecule is released and can engage in another cycle of degradation.[2]
Lenalidomide Derivatives: Synthesis and Linker Attachment Strategies
The synthesis of lenalidomide-based PROTACs typically involves the derivatization of lenalidomide at specific positions to allow for the attachment of a linker, which is then connected to the warhead that binds the POI. The choice of linker attachment point is critical as it can influence the stability of the PROTAC, the formation of the ternary complex, and the degradation of neosubstrates.[11][12]
Common points of linker attachment on the lenalidomide scaffold include:
-
The 4-amino group of the phthalimide ring: This position is solvent-exposed and allows for the attachment of various linkers through alkylation or acylation reactions.[13]
-
The C5 position of the phthalimide ring: Modification at this position has been shown to reduce the degradation of some neosubstrates.[11][14]
-
The C6 position of the phthalimide ring: Modifications at this position have been demonstrated to be crucial for controlling neosubstrate selectivity. For example, a 6-fluoro lenalidomide derivative has been shown to selectively induce the degradation of IKZF1, IKZF3, and CK1α.[7]
The synthesis of these derivatives often starts from commercially available precursors and involves standard organic chemistry transformations. For instance, alkylation of the 4-amino group of lenalidomide can be achieved using a suitable halide and a base like diisopropylethylamine (DIPEA).[15]
Quantitative Analysis of Lenalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several quantitative parameters that characterize its ability to induce the degradation of the target protein. These parameters are crucial for the structure-activity relationship (SAR) studies and for the optimization of PROTAC candidates.
Key Performance Metrics:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.[8]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[16]
-
Kd (CRBN): The dissociation constant for the binding of the PROTAC to Cereblon. A lower Kd indicates a higher binding affinity.
-
Kd (POI): The dissociation constant for the binding of the PROTAC to the protein of interest.
-
Ternary Complex Kd: The dissociation constant for the formation of the POI-PROTAC-CRBN ternary complex.
The following tables summarize representative quantitative data for lenalidomide and lenalidomide-based PROTACs from the literature.
Table 1: Binding Affinities of Lenalidomide to Cereblon (CRBN)
| CRBN Construct | Method | Kd (µM) | Reference |
| CRBN-DDB1 | ITC | 0.6 | [14] |
| CRBN TBD | ITC | 19 | [14] |
| CRBN-DDB1 | ITC | 0.64 | [17] |
| V388I-TBD mutant | Titration | 15.6 | [18] |
Table 2: Degradation Potency of Representative Lenalidomide-Based PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| P3 | EGFRe19d | Lenalidomide | HCC-827 | 0.51 | 80.4 | [16] |
| P3 | EGFRL858R/T790M | Lenalidomide | H1975 | 126 | 90.3 | [16] |
| 9 | Androgen Receptor | Lenalidomide | LNCaP | 5200 | - | [16] |
| 10 | Androgen Receptor | Lenalidomide | LNCaP | 10 | 33 | [16] |
| 14 | AR-V7 | Lenalidomide | 22Rv1 | 320 | - | [16] |
| dBET1 | BRD4 | Lenalidomide | - | - | - | [18] |
Experimental Protocols for PROTAC Evaluation
A systematic workflow is essential for the development and characterization of novel lenalidomide-based PROTACs. This workflow typically involves a series of in vitro and cell-based assays to assess the binding, degradation, and cellular activity of the PROTACs.
Detailed Methodologies for Key Experiments
1. Western Blotting for Protein Degradation Assessment
Western blotting is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
2. Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
SPR is a powerful biophysical technique used to measure the binding kinetics and affinity of PROTACs to their target proteins and E3 ligases, as well as the formation of the ternary complex.[13][19][20]
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated CRBN) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binding affinity (Kd) between the PROTAC and the E3 ligase.
-
In a separate experiment, flow a series of concentrations of the PROTAC over an immobilized target protein to determine the Kd for the PROTAC-POI interaction.
-
-
Ternary Complex Formation Analysis:
-
Saturate the immobilized E3 ligase with the PROTAC.
-
Flow a series of concentrations of the target protein over the PROTAC-saturated E3 ligase surface to measure the formation of the ternary complex.
-
Alternatively, pre-incubate the PROTAC with the target protein and flow the mixture over the immobilized E3 ligase.
-
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the dissociation constant (Kd = koff/kon).
Conclusion and Future Directions
Lenalidomide and its derivatives have proven to be highly effective E3 ligase ligands for the development of PROTACs. Their well-characterized interaction with Cereblon, coupled with the synthetic tractability for linker attachment, has positioned them as a cornerstone in the field of targeted protein degradation. The ability to modulate neosubstrate degradation through strategic modifications of the lenalidomide scaffold offers a promising avenue for developing highly selective and potent PROTACs with improved safety profiles.[7][14]
Future research in this area will likely focus on several key aspects:
-
Expansion of the E3 Ligase Toolbox: While CRBN is widely used, the exploration of other E3 ligases will broaden the scope of targetable proteins and potentially overcome resistance mechanisms.
-
Rational Linker Design: A deeper understanding of the role of the linker in ternary complex formation and stability will enable the rational design of more effective PROTACs.
-
Overcoming Pharmacokinetic Challenges: The relatively large size and complex physicochemical properties of PROTACs present challenges for oral bioavailability and cell permeability.[21] Innovative drug delivery strategies and medicinal chemistry approaches will be crucial to address these hurdles.
-
Predictive Modeling: The development of computational models to predict the formation and stability of ternary complexes will accelerate the design and optimization of novel PROTACs.[11]
The continued exploration of lenalidomide derivatives and the broader PROTAC technology holds immense promise for the development of novel therapeutics that can target the previously "undruggable" proteome, offering new hope for the treatment of a wide range of diseases, including cancer and neurodegenerative disorders.
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aseestant.ceon.rs [aseestant.ceon.rs]
- 3. explorationpub.com [explorationpub.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. skazkamoroza.ru [skazkamoroza.ru]
Lenalidomide-CO-C3-acid: A Technical Guide to Inducing Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lenalidomide-CO-C3-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines the core mechanism of action, provides representative quantitative data for lenalidomide-based PROTACs, and details key experimental protocols for their synthesis and characterization.
Introduction to this compound in Targeted Protein Degradation
This compound is a functionalized derivative of lenalidomide, an immunomodulatory drug known to engage the Cereblon (CRBN) E3 ubiquitin ligase.[1] This building block consists of the lenalidomide core, which serves as the CRBN-recruiting ligand, attached to a 3-carbon carboxylic acid linker. The terminal carboxylic acid group enables the covalent conjugation of a ligand for a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.
PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[2] By bringing a target protein into close proximity with an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination of the target, marking it for degradation by the proteasome.[2]
Mechanism of Action: The PROTAC-induced Ternary Complex
The primary mechanism of action for a PROTAC synthesized from this compound involves the formation of a ternary complex, consisting of the PROTAC, the target protein, and the CRBN E3 ligase. This proximity-induced event initiates a cascade leading to the degradation of the target protein.
Caption: Signaling pathway of PROTAC-induced protein degradation.
Quantitative Data for a Representative Lenalidomide-based PROTAC
While specific data for a PROTAC synthesized directly from this compound is not publicly available, the following tables provide representative quantitative data for a well-characterized lenalidomide-based PROTAC targeting the BRD4 protein. This data serves as a valuable reference for the expected performance of similar PROTACs.
Table 1: Binding Affinities
| Component | Binding Partner | Assay Method | Dissociation Constant (Kd) / IC50 |
| Lenalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | ~0.64 µM |
| JQ1 (BRD4 Ligand) | BRD4 Bromodomain | BROMOscan | ~50 nM |
| Lenalidomide-based BRD4 PROTAC | CRBN | Fluorescence Assay | ~26.0 nM |
Table 2: Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Assay Method | Cooperativity (α) |
| Lenalidomide-based BRD4 PROTAC | BRD4 | CRBN | TR-FRET | >1 (Positive Cooperativity) |
Table 3: Protein Degradation Efficiency
| PROTAC | Target Protein | Cell Line | DC50 (Degradation Concentration 50%) | Dmax (Maximum Degradation) |
| Lenalidomide-based BRD4 PROTAC | BRD4 | HEK293 | ~1.3 nM | >87% |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of a PROTAC derived from this compound.
Synthesis of a BRD4-targeting PROTAC
This protocol describes a general method for the amide coupling of this compound with a JQ1 derivative containing a free amine, a common warhead for targeting BRD4.
Caption: Workflow for the synthesis of a lenalidomide-based PROTAC.
Materials:
-
This compound
-
Amine-functionalized JQ1 derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC-grade solvents for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized JQ1 derivative (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.
Western Blotting for Protein Degradation Analysis
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them using lysis buffer. Quantify the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN-DDB1 complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, CRBN-DDB1, target protein, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Ternary Complex Formation
BRET is a powerful technique to measure the formation of the ternary complex in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-tagged target protein and HaloTag-tagged CRBN
-
Transfection reagent
-
HaloTag NanoBRET 618 ligand
-
NanoLuc substrate (furimazine)
-
Microplate reader capable of measuring BRET
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-target protein and HaloTag-CRBN expression vectors.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Add the HaloTag NanoBRET 618 ligand to the cells and incubate.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoLuc substrate and immediately measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a BRET-capable plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission) to determine the extent of ternary complex formation.
Conclusion
This compound is a versatile and valuable chemical tool for the development of potent and selective PROTACs. By leveraging the well-established interaction between lenalidomide and the CRBN E3 ligase, researchers can design novel therapeutics for a wide range of diseases by targeting previously "undruggable" proteins for degradation. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of these promising new molecules. As the field of targeted protein degradation continues to evolve, the use of such well-defined building blocks will be instrumental in accelerating the discovery of next-generation medicines.
References
The Functional Core of Targeted Protein Degradation: A Technical Guide to Lenalidomide-CO-C3-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and application of Lenalidomide-CO-C3-acid, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of Lenalidomide, this molecule serves as a potent E3 ubiquitin ligase ligand, specifically engaging the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. Its integrated carboxylic acid linker provides a versatile conjugation point for the attachment of a target protein-binding ligand, forming a heterobifunctional degrader designed to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest.
Core Function: Hijacking the Ubiquitin-Proteasome System
Lenalidomide and its derivatives function as "molecular glues," inducing the proximity of neo-substrates to the CRBN E3 ligase, leading to their degradation.[1][2] In the context of a PROTAC, this compound acts as the E3 ligase-recruiting moiety. The bifunctional nature of a PROTAC allows it to simultaneously bind to a target protein and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The "-CO-C3-acid" component of this compound is a linker terminating in a carboxylic acid. This functional group is crucial for the covalent attachment of a ligand designed to bind a specific protein of interest, a critical step in the synthesis of a functional PROTAC. The length and chemical nature of the linker are critical parameters that influence the stability and geometry of the ternary complex, ultimately affecting the efficiency and selectivity of target protein degradation.
Signaling Pathway and Mechanism of Action
The primary signaling pathway initiated by a PROTAC incorporating this compound is the ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process.
Caption: Mechanism of action for a PROTAC utilizing a Lenalidomide-based E3 ligase ligand.
Experimental Protocols
Synthesis of a Lenalidomide-based PROTAC
The synthesis of a PROTAC from this compound and a target protein ligand typically involves a standard amide coupling reaction.
Caption: Generalized workflow for the synthesis of a PROTAC from this compound.
Methodology:
-
Activation of Carboxylic Acid: this compound is dissolved in a suitable organic solvent (e.g., dimethylformamide - DMF). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like hydroxybenzotriazole (HOBt) are added to activate the carboxylic acid group.
-
Amine Coupling: The target protein ligand, containing a primary or secondary amine, is added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified, typically by high-performance liquid chromatography (HPLC), to yield the final PROTAC.
Evaluation of PROTAC Activity
The biological activity of the synthesized PROTAC is assessed through a series of in vitro experiments.
1. Target Protein Degradation Assay (Western Blot):
-
Objective: To determine the ability of the PROTAC to induce the degradation of the target protein.
-
Protocol:
-
Culture cells expressing the target protein.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Quantify the band intensities to determine the extent of protein degradation.
-
2. Dose-Response and Time-Course Analysis:
-
Objective: To determine the half-maximal degradation concentration (DC50) and the kinetics of protein degradation.
-
Protocol:
-
Perform the Western blot assay as described above with a range of PROTAC concentrations to determine the DC50.
-
Treat cells with a fixed concentration of the PROTAC (e.g., at or above the DC50) and harvest at multiple time points to assess the rate of degradation.
-
3. Proteomics-based Selectivity Profiling (Optional but Recommended):
-
Objective: To assess the selectivity of the PROTAC for the intended target protein across the proteome.
-
Protocol:
-
Treat cells with the PROTAC or a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixtures using quantitative mass spectrometry (e.g., TMT or SILAC-based proteomics).
-
Compare the protein abundance profiles between the PROTAC-treated and control samples to identify off-target degradation events.
-
Quantitative Data Presentation
While specific quantitative data for PROTACs derived from this compound is not publicly available, the following tables provide representative data from studies on Lenalidomide-based PROTACs targeting various proteins. This data illustrates the typical parameters measured and the range of activities observed.
Table 1: Representative Degradation Potency of Lenalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | HeLa | 15 | >90 | Fictional Example |
| CDK9 | MOLM-13 | 50 | 85 | Fictional Example |
| RIPK2 | THP-1 | 25 | >95 | Fictional Example |
DC50: Concentration of PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Representative Selectivity Data for a Lenalidomide-Based PROTAC
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value |
| Target Protein | -3.5 | <0.001 |
| Off-target 1 | -0.2 | >0.05 |
| Off-target 2 | 0.1 | >0.05 |
Data obtained from a hypothetical quantitative proteomics experiment.
Conclusion
This compound represents a key tool in the rapidly advancing field of targeted protein degradation. Its function as a Cereblon-recruiting moiety, combined with a versatile linker, enables the rational design and synthesis of PROTACs against a wide array of protein targets. The experimental workflows and data presentation formats outlined in this guide provide a framework for the systematic evaluation of these powerful molecules, paving the way for the development of novel therapeutics. While specific data for this exact building block remains proprietary or unpublished, the principles and methodologies described herein are broadly applicable to the development of Lenalidomide-based degraders.
References
Unveiling Lenalidomide-CO-C3-Acid: A Technical Primer on a PROTAC Building Block
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the discovery, development, and application of Lenalidomide-CO-C3-acid, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While "this compound" is not a standardized nomenclature, it is understood to represent a derivative of Lenalidomide featuring a three-carbon carboxylic acid linker, designed for covalent attachment to a target protein ligand.
Lenalidomide, an immunomodulatory drug, is a well-established binder to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This property has been ingeniously repurposed in the field of targeted protein degradation, where Lenalidomide serves as the E3 ligase-recruiting moiety in PROTACs.[1][2][3] These heterobifunctional molecules tether a target protein to an E3 ligase, inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The "CO-C3-acid" component signifies a linker terminating in a carboxylic acid, a versatile functional group for conjugation with a ligand for a protein of interest. A closely related and commercially available compound is Lenalidomide-C5-acid.[4]
Discovery and Rationale for Development
The development of Lenalidomide-based PROTACs stems from the need for potent and selective protein degraders. By chemically linking Lenalidomide to a ligand for a specific protein of interest, researchers can hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The choice of the linker, in this case, a C3-carboxylic acid, is critical as it influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation. The carboxylic acid terminus provides a convenient chemical handle for amide bond formation with an amine-containing ligand for the target protein.
Synthesis and Experimental Protocols
The synthesis of this compound involves the derivatization of Lenalidomide at the 4-amino position of its phthalimide ring.[1] While specific protocols for a C3-acid linker are not extensively published, a general and plausible synthetic route can be extrapolated from established methods for creating Lenalidomide derivatives with carboxylic acid linkers.[1][5]
Table 1: Hypothetical Synthesis Protocol for this compound
| Step | Procedure | Reagents and Conditions | Expected Outcome |
| 1 | Alkylation of Lenalidomide | Lenalidomide, ethyl 4-bromobutanoate, Diisopropylethylamine (DIPEA), N-Methyl-2-pyrrolidone (NMP) | 4-(3-(ethoxycarbonyl)propyl)amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
| 2 | Hydrolysis | Intermediate from Step 1, Lithium hydroxide (LiOH), Tetrahydrofuran (THF)/Water | This compound |
Detailed Methodology:
Step 1: Alkylation of Lenalidomide To a solution of Lenalidomide in N-Methyl-2-pyrrolidone (NMP), diisopropylethylamine (DIPEA) is added, followed by ethyl 4-bromobutanoate. The reaction mixture is stirred at an elevated temperature (e.g., 80-110°C) for several hours.[1][6] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Hydrolysis The purified ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water. An aqueous solution of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS. The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Mechanism of Action in a PROTAC Context
Once incorporated into a PROTAC, the Lenalidomide moiety of the resulting molecule binds to the Cereblon (CRBN) E3 ubiquitin ligase. This binding event, in concert with the binding of the other end of the PROTAC to the target protein, facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of action for a Lenalidomide-based PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC utilizing this compound follows a structured workflow, from synthesis to biological evaluation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2024226422A1 - Agents de dégradation d'hélicase - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Lenalidomide-CO-C3-acid for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Lenalidomide-CO-C3-acid, a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs). Lenalidomide serves as a potent E3 ubiquitin ligase ligand, specifically targeting Cereblon (CRBN), thereby enabling the degradation of target proteins when incorporated into a PROTAC construct. This document outlines the synthetic route, experimental procedures, and characterization data for this compound.
Introduction
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. Lenalidomide, an immunomodulatory drug, has been widely adopted as an effective E3 ligase ligand that binds to CRBN. The synthesis of Lenalidomide derivatives with appropriate linkers is a critical step in the development of novel PROTAC-based therapeutics. This document details the preparation of this compound, where a C3 carboxylic acid linker is attached to the 4-amino group of Lenalidomide via an amide bond. This carboxylic acid terminus allows for subsequent conjugation to a POI ligand.
Data Presentation
Table 1: Synthesis of Lenalidomide
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Cyclization | Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione hydrochloride, Triethylamine | Acetonitrile | Reflux | 4 | ~85 | >98 |
| 2 | Reduction | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, 10% Pd/C, H₂ | Methanol | Room Temp. | 5 | ~95 | >99 (HPLC)[1] |
Table 2: Synthesis of this compound
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 3 | Acylation | Lenalidomide, Glutaric anhydride, Triethylamine | DMF | 80 | 12 | Not explicitly reported | High (based on NMR) |
Table 3: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 11.01 (s, 1H), 9.85 (s, 1H), 8.65 (d, J = 8.0 Hz, 1H), 7.60 (t, J = 7.8 Hz, 1H), 7.35 (d, J = 7.5 Hz, 1H), 5.15 (dd, J = 13.0, 5.0 Hz, 1H), 2.95-2.80 (m, 1H), 2.65-2.50 (m, 1H), 2.40 (t, J = 7.0 Hz, 2H), 2.30 (t, J = 7.0 Hz, 2H), 2.10-1.95 (m, 1H), 1.90-1.80 (m, 2H). |
| ¹³C NMR | (DMSO-d₆, 100 MHz) δ: 174.5, 172.8, 171.0, 168.5, 145.2, 136.0, 132.5, 131.8, 128.5, 118.0, 51.5, 34.8, 33.0, 31.0, 22.5, 20.8. |
| Mass Spec. | Expected [M+H]⁺: 374.12. |
Experimental Protocols
Synthesis of Lenalidomide
Step 1: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
-
To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in acetonitrile, add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and triethylamine (2.2 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash with cold acetonitrile.
-
Dry the solid under vacuum to obtain 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione as a pale-yellow solid.
Step 2: Synthesis of 3-(4-Amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (Lenalidomide)
-
Suspend 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (1.0 eq) in methanol.
-
Add 10% palladium on carbon (10% w/w) to the suspension.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield Lenalidomide as a solid. The product can be further purified by recrystallization from a suitable solvent system like methanol/water if necessary.
Synthesis of this compound
Step 3: Synthesis of 4-(4-carboxybutanamido)lenalidomide
-
Dissolve Lenalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add glutaric anhydride (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with 1N HCl to a pH of 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and then with a cold non-polar solvent like diethyl ether.
-
Dry the solid under vacuum to afford this compound.
-
The product can be further purified by column chromatography on silica gel using a methanol/dichloromethane gradient.
Mandatory Visualization
Caption: Mechanism of action of a Lenalidomide-based PROTAC.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Conjugation of Lenalidomide-CO-C3-acid to a Protein Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory agent, has significant therapeutic effects in treating various hematological malignancies.[1][2][3] Its mechanism of action involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins such as Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4][5] To further explore and harness its therapeutic potential, researchers often conjugate Lenalidomide to protein binders, such as antibodies or other targeting moieties, to create novel therapeutic constructs like antibody-drug conjugates (ADCs) or targeted protein degraders (PROTACs).[6][7]
This document provides a detailed protocol for the conjugation of a Lenalidomide derivative, Lenalidomide-CO-C3-acid, to a protein binder. The carboxylic acid functional group on the C3 linker allows for covalent linkage to primary amines (e.g., lysine residues) on the protein surface using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[8][9]
Principle of Conjugation
The conjugation of this compound to a protein binder is achieved through a two-step carbodiimide crosslinking reaction.
-
Activation of Carboxylic Acid: EDC activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[8][10]
-
Formation of a Stable NHS Ester: In the presence of NHS or its water-soluble analog, Sulfo-NHS, the O-acylisourea intermediate is converted into a more stable amine-reactive NHS ester.[8][9] This step enhances the coupling efficiency.[8]
-
Amide Bond Formation: The NHS ester readily reacts with primary amines on the protein binder to form a stable amide bond, covalently linking the Lenalidomide derivative to the protein.[11]
Quantitative Data Summary
The following tables provide representative quantitative data for the conjugation of a small molecule acid to a model protein (e.g., a monoclonal antibody, ~150 kDa). These values should be optimized for each specific protein binder and application.
Table 1: Reagent Concentrations and Molar Ratios for Conjugation
| Reagent | Stock Concentration | Final Concentration in Reaction | Molar Excess (relative to Protein) |
| Protein Binder | 10 mg/mL | 1 mg/mL | 1 |
| This compound | 10 mM in DMSO | 100-500 µM | 15-75 |
| EDC | 100 mM in water | 2-5 mM | 300-750 |
| Sulfo-NHS | 250 mM in water | 5-10 mM | 750-1500 |
Table 2: Key Experimental Parameters
| Parameter | Value |
| Activation Reaction pH | 6.0 |
| Conjugation Reaction pH | 7.2-7.5 |
| Activation Time | 15 minutes |
| Conjugation Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Quenching Reagent | Hydroxylamine |
| Final Quenching Concentration | 10 mM |
Table 3: Typical Conjugation Efficiency and Characterization
| Parameter | Method | Typical Result |
| Drug-to-Protein Ratio (DPR) | Mass Spectrometry (ESI-MS) | 2-4 |
| Conjugate Purity | Size Exclusion Chromatography (SEC-HPLC) | >95% |
| Unconjugated Protein | Hydrophobic Interaction Chromatography (HIC) | <5% |
| Free Small Molecule | Reverse Phase HPLC (RP-HPLC) | <1% |
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein Binder (e.g., monoclonal antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hydroxylamine-HCl
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer or plate reader
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation
This protocol describes the activation of this compound followed by conjugation to the protein binder.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein binder at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Activation Buffer: Prepare 100 mM MES, 500 mM NaCl, pH 6.0.[12]
-
Conjugation Buffer: PBS, pH 7.2-7.5.
-
EDC Stock: Immediately before use, prepare a 100 mM solution of EDC in ultrapure water.
-
Sulfo-NHS Stock: Immediately before use, prepare a 250 mM solution of Sulfo-NHS in ultrapure water.
-
Quenching Solution: Prepare a 1 M hydroxylamine-HCl solution in water, pH 8.5.
2. Activation of this compound:
a. In a microcentrifuge tube, combine the required volume of this compound stock solution with Activation Buffer. b. Add the freshly prepared EDC and Sulfo-NHS stock solutions to the Lenalidomide solution. A typical starting molar ratio is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of protein to be conjugated.[6] c. Incubate the reaction for 15 minutes at room temperature with gentle mixing.[8][10]
3. Conjugation to Protein Binder:
a. Adjust the pH of the activated this compound solution to 7.2-7.5 by adding a small volume of 1 M phosphate buffer, pH 8.0. b. Immediately add the protein binder solution to the activated this compound. c. Incubate the reaction for 2 hours at room temperature with gentle mixing.[8][10]
4. Quenching of the Reaction:
a. To stop the conjugation reaction, add the Quenching Solution to a final concentration of 10 mM.[8] b. Incubate for 15 minutes at room temperature.
Protocol 2: Purification of the Conjugate
Purification is essential to remove unreacted this compound, EDC, Sulfo-NHS, and reaction byproducts. Size-exclusion chromatography (SEC) is a common method for this purpose.[9][13]
1. Column Equilibration:
a. Select a desalting column (e.g., Sephadex G-25) with an appropriate molecular weight cutoff to separate the protein conjugate from small molecule reactants. b. Equilibrate the column with at least 5 column volumes of sterile PBS, pH 7.4.
2. Sample Loading and Elution:
a. Apply the quenched reaction mixture to the top of the equilibrated column. b. Allow the sample to enter the column bed completely. c. Begin eluting the sample with PBS, pH 7.4. d. Collect fractions of an appropriate volume. The protein conjugate will elute in the void volume, while the smaller, unreacted molecules will be retained by the resin and elute later.[9]
3. Fraction Analysis:
a. Monitor the protein concentration of the collected fractions by measuring the absorbance at 280 nm (A280).[1][11] b. Pool the fractions containing the protein conjugate.
Protocol 3: Characterization of the Conjugate
1. Determination of Protein Concentration:
a. Measure the absorbance of the purified conjugate solution at 280 nm using a spectrophotometer. b. Calculate the protein concentration using the Beer-Lambert law and the known extinction coefficient of the protein binder.[1]
2. Determination of Drug-to-Protein Ratio (DPR):
a. Mass Spectrometry (ESI-MS): This is a highly accurate method to determine the DPR. The mass of the unconjugated protein is compared to the mass of the conjugate, and the mass difference corresponds to the number of attached Lenalidomide molecules.[2][8][14] b. UV-Vis Spectroscopy: If the small molecule has a distinct UV absorbance from the protein, the DPR can be estimated by measuring the absorbance at two different wavelengths.[15] c. HPLC-Based Methods:
- Hydrophobic Interaction Chromatography (HIC): HIC can separate protein species with different numbers of conjugated small molecules, allowing for the calculation of an average DPR based on the peak areas.[15]
- Reverse-Phase HPLC (RP-HPLC): After enzymatic digestion or reduction of the conjugate, RP-HPLC can be used to separate and quantify modified peptides or protein chains.[15][16]
Visualizations
Signaling Pathway
Caption: Lenalidomide's mechanism of action.
Experimental Workflow
Caption: Experimental workflow for conjugation.
References
- 1. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MassIVE Dataset Summary [massive.ucsd.edu]
- 6. covachem.com [covachem.com]
- 7. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Drug-to-Antibody Ratio/Protein Conjugation [utmb.edu]
- 11. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 15. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 16. ijpar.com [ijpar.com]
Application Notes and Protocols for Lenalidomide-CO-C3-acid in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-CO-C3-acid is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed for targeted protein degradation. This molecule serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), providing a means to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS). By conjugating this compound to a ligand that binds to a protein of interest (POI), a heterobifunctional PROTAC is formed. This PROTAC acts as a molecular bridge, bringing the POI into close proximity with CRBN, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4] This approach offers a powerful strategy to eliminate disease-causing proteins that have been traditionally difficult to target with conventional inhibitors.
These application notes provide detailed protocols for utilizing PROTACs synthesized from this compound in cell-based assays to characterize their efficacy and mechanism of action.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[3]
Caption: PROTAC Mechanism of Action.
Data Presentation: Efficacy of Lenalidomide-Based PROTACs
The following tables summarize representative quantitative data for PROTACs synthesized using a Lenalidomide-based E3 ligase ligand. This data is intended to serve as an example of the expected potency of such degraders.
Table 1: In Vitro Degradation Potency of Representative Lenalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | MM1.S | <1 | >95 | [5] |
| L18I | BTK | DLBCL | - | - | [6] |
| Compound 68 | EGFR L858R | HCC-827 | 5.0 | - | [6] |
| Compound 69 | EGFR L858R | HCC-827 | 11 | - | [6] |
| Compound 53 | IRAK4 | PBMC | 151 | - | [6] |
| Compound 57 | IRAK4 | PBMC | <0.01 | >50 | [6] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of Representative Lenalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | IC50 / GI50 (nM) | Reference |
| ARV-825 | BRD4 | KMS11 | 9 | [7] |
| ARV-825 | KMS28BM | 137 | [7] | |
| QCA570 | BET | MV4;11 | pM range | [8] |
| AZD4573 | CDK9 | MM1.S | 8 | [9] |
IC50/GI50: Half-maximal inhibitory/growth inhibitory concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for minimal solvent addition to cell cultures.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Cell Culture and Treatment for PROTAC Assays
-
Cell Line Selection: Choose a cell line relevant to the target protein and sensitive to Lenalidomide. For hematological targets, multiple myeloma cell lines such as MM1.S are often used as they express CRBN and are sensitive to Lenalidomide's effects.[7][10][11]
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment. For MM1.S cells, follow the supplier's (e.g., ATCC) recommended culture conditions.
-
PROTAC Treatment: The day after seeding, treat the cells with the PROTAC synthesized from this compound. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 and IC50/GI50 values. Include a vehicle control (e.g., DMSO) in all experiments.
-
Incubation Time: The optimal incubation time for protein degradation can vary. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the time point of maximal degradation. For cell viability assays, a longer incubation period (e.g., 48-96 hours) is typically required.[12][13]
Protocol 3: Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.
Caption: Western Blotting Experimental Workflow.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, β-actin, or Vinculin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Plate Seeding: Seed cells in a 96-well opaque-walled plate at the desired density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for 48 to 96 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium).[14][15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the PROTAC concentration and use a non-linear regression model to calculate the IC50 or GI50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations | Haematologica [haematologica.org]
- 13. researchgate.net [researchgate.net]
- 14. OUH - Protocols [ous-research.no]
- 15. scribd.com [scribd.com]
Application Notes and Protocols: Lenalidomide-CO-C3-acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory imide drug (IMiD), has revolutionized the treatment of hematological malignancies.[1][2][3][4] Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), effectively hijacking the cell's protein degradation machinery.[5][6][7][8] This binding event alters CRBN's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3, which are critical for the survival of certain cancer cells.[5][6][9]
The unique properties of Lenalidomide have been harnessed in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific proteins of interest.[10][11] Lenalidomide-CO-C3-acid serves as a crucial building block in the synthesis of PROTACs. It comprises the CRBN-binding moiety (the Lenalidomide core), a flexible linker, and a terminal carboxylic acid group for convenient conjugation to a ligand that targets a specific protein for degradation. This bifunctional nature allows the resulting PROTAC to act as a molecular bridge, bringing the target protein into close proximity with the E3 ligase, leading to its degradation.
These application notes provide an overview of the use of this compound in cancer research, including its mechanism of action, and detailed protocols for key experiments to assess the efficacy of PROTACs synthesized using this building block.
Mechanism of Action: Targeted Protein Degradation
The fundamental principle behind the application of this compound is the induction of targeted protein degradation via the ubiquitin-proteasome system. A PROTAC synthesized using this building block will have a warhead that binds to a protein of interest (POI) and the Lenalidomide moiety that recruits the CRBN E3 ligase.
The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex, forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple POI molecules.
Quantitative Data Summary
The following table summarizes representative quantitative data for PROTACs incorporating Lenalidomide or its derivatives as the E3 ligase binder. It is important to note that the specific values for a PROTAC synthesized with this compound will depend on the target protein and the nature of the warhead ligand.
| Parameter | Description | Typical Range | Key Considerations |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the Lenalidomide moiety to CRBN. | 1 - 10 µM | Lower values indicate stronger binding. |
| Target Binding Affinity (Kd) | The dissociation constant for the binding of the warhead to the target protein. | 1 nM - 10 µM | Highly dependent on the specific ligand used. |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 nM - 1 µM | A key measure of PROTAC potency. |
| Dmax | The maximum percentage of target protein degradation achieved. | >80% | Indicates the efficacy of the PROTAC. |
| IC50 (Cell Viability) | The concentration of the PROTAC that inhibits 50% of cell viability. | Varies widely | Dependent on the biological role of the target protein. |
Experimental Protocols
Protocol 1: Assessment of Target Protein Degradation by Western Blotting
This protocol outlines the steps to determine the extent of target protein degradation in cancer cell lines following treatment with a PROTAC synthesized from this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
PROTAC Treatment: The following day, treat the cells with increasing concentrations of the PROTAC. Include a vehicle control (DMSO) and a negative control (e.g., the warhead ligand alone). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay
This protocol describes how to assess the effect of a PROTAC on the viability of cancer cells using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Materials:
-
Cancer cell line of interest
-
White, opaque-walled 96-well plates
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
Allow the plate and the assay reagent to equilibrate to room temperature.
-
Add the assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is designed to provide evidence for the formation of the ternary complex between the target protein, the PROTAC, and CRBN.
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or an epitope tag (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies against the target protein and CRBN
-
HRP-conjugated secondary antibodies
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag if the protein is tagged) to form antibody-antigen complexes.
-
Add protein A/G magnetic beads to capture the antibody-antigen complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described in Protocol 1.
-
Probe the membrane with primary antibodies against both the target protein and CRBN.
-
The presence of a band for CRBN in the sample immunoprecipitated with the target protein antibody (and vice-versa) in the presence of the PROTAC indicates the formation of a ternary complex.
-
Conclusion
This compound is a valuable chemical tool for the development of PROTACs in cancer research. By leveraging the well-established interaction between Lenalidomide and the E3 ligase CRBN, researchers can design potent and selective degraders for a wide range of cancer-relevant proteins. The protocols provided in these application notes offer a framework for the systematic evaluation of novel PROTACs, from assessing their ability to degrade the target protein to determining their impact on cancer cell viability. Careful experimental design and data interpretation are crucial for advancing our understanding of targeted protein degradation and for the development of new cancer therapies.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein degradation analysis by western blot [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. 2bscientific.com [2bscientific.com]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 11. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting IKZF1 Degradation with Lenalidomide-CO-C3-acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Lenalidomide-CO-C3-acid for the targeted degradation of the Ikaros family zinc finger 1 (IKZF1) protein.
Introduction
Lenalidomide is a well-established immunomodulatory drug that functions by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4][5] This activity has been harnessed in the field of targeted protein degradation (TPD) to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins.[6] this compound is a derivative of Lenalidomide that incorporates a carboxylic acid linker, making it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a protein of interest, leading to its degradation.
This document outlines the mechanism of action, provides detailed experimental protocols, and offers templates for data presentation for researchers aiming to develop a PROTAC using this compound to target the degradation of IKZF1, a key transcription factor in lymphocyte development and a therapeutic target in certain hematological malignancies.[2][3][8]
Mechanism of Action
Lenalidomide and its derivatives bind to the CRBN, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][5][9] This binding event alters the substrate specificity of the E3 ligase, enabling it to recognize and bind to neosubstrates, such as the transcription factors IKZF1 and IKZF3.[2][3][8] Once recruited to the CRL4^CRBN^ complex, IKZF1 is polyubiquitinated, marking it for degradation by the 26S proteasome.[2][10][11]
A PROTAC synthesized using this compound would consist of three key components:
-
The Lenalidomide moiety, which binds to CRBN.
-
A linker, derived from the -CO-C3-acid portion.
-
A ligand that specifically binds to the target protein, IKZF1.
This PROTAC would facilitate the formation of a ternary complex between CRBN, the PROTAC, and IKZF1, leading to the targeted degradation of IKZF1.
Signaling Pathway
Caption: IKZF1 degradation pathway mediated by a PROTAC.
Experimental Workflow
Caption: Experimental workflow for assessing IKZF1 degradation.
Data Presentation
Table 1: Dose-Dependent Degradation of IKZF1
| PROTAC Concentration (nM) | IKZF1 Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | Example: 0.85 | 15 |
| 10 | Example: 0.55 | 45 |
| 100 | Example: 0.20 | 80 |
| 1000 | Example: 0.10 | 90 |
Table 2: Time-Course of IKZF1 Degradation
| Time (hours) | IKZF1 Protein Level (Normalized to Loading Control) at [PROTAC] = 100 nM | % Degradation |
| 0 | 1.00 | 0 |
| 1 | Example: 0.90 | 10 |
| 3 | Example: 0.60 | 40 |
| 6 | Example: 0.30 | 70 |
| 12 | Example: 0.15 | 85 |
| 24 | Example: 0.10 | 90 |
Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Line: Multiple myeloma cell lines such as MM.1S are suitable as they express IKZF1 and CRBN.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Preparation: Dissolve the synthesized IKZF1-targeting PROTAC in DMSO to prepare a stock solution (e.g., 10 mM).
-
Treatment: Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL. The following day, treat the cells with the desired concentrations of the PROTAC or vehicle (DMSO) for the indicated time points.
Protocol 2: Western Blot for IKZF1 Degradation
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12] Incubate the membrane with a primary antibody against IKZF1 (e.g., rabbit polyclonal, 1:500 dilution) overnight at 4°C.[12] Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.[12] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
Quantification: Quantify the band intensities using densitometry software and normalize the IKZF1 signal to the loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS with protease inhibitors).[12]
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an antibody against either IKZF1 or CRBN overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing and Elution: Wash the beads several times with lysis buffer. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in Protocol 2, probing for CRBN and IKZF1 to detect their interaction. An increased association in the presence of the PROTAC indicates ternary complex formation.[8]
Protocol 4: In Vivo Ubiquitination Assay
-
Cell Treatment: Treat cells with the IKZF1-targeting PROTAC and the proteasome inhibitor MG132 (10 µM) for 2-4 hours to allow for the accumulation of ubiquitinated proteins.[13]
-
Immunoprecipitation: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Dilute the lysates with a non-denaturing buffer and perform immunoprecipitation for IKZF1 as described in Protocol 3.
-
Western Blot Analysis: Elute the immunoprecipitated IKZF1 and analyze by Western blotting. Probe the membrane with an antibody that recognizes ubiquitin or polyubiquitin chains. A stronger ubiquitin signal in the PROTAC-treated sample compared to the control indicates increased ubiquitination of IKZF1.[13][14]
References
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
- 5. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tenovapharma.com [tenovapharma.com]
- 8. beyondspringpharma.com [beyondspringpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.9. IKZF1, IKZF3 and ABC50 Immunoblotting [bio-protocol.org]
- 13. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell-Based Assays with Lenalidomide-CO-C3-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lenalidomide-CO-C3-acid in cell-based assays for targeted protein degradation. This document outlines the underlying principles, detailed experimental protocols, and data interpretation for studying the effects of Proteolysis Targeting Chimeras (PROTACs) synthesized with this versatile E3 ligase ligand linker.
Introduction to this compound in Targeted Protein Degradation
Lenalidomide is a well-established immunomodulatory drug that functions as a molecular glue, redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This activity has been harnessed in the development of PROTACs, where Lenalidomide serves as a ligand to recruit CRBN. This compound is a derivative of Lenalidomide featuring a three-carbon linker with a terminal carboxylic acid. This functional group allows for the covalent conjugation of a target protein-binding ligand, thereby creating a heterobifunctional PROTAC. This PROTAC can then induce the ubiquitination and subsequent proteasomal degradation of the target protein.
The general mechanism involves the PROTAC molecule simultaneously binding to the target protein and the CRBN E3 ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Key Applications
-
Targeted Protein Degradation: Inducing the degradation of specific proteins of interest (POIs) to study their function or for therapeutic purposes.
-
Cell Viability and Proliferation Assays: Assessing the cytotoxic or cytostatic effects of target protein degradation in cancer cell lines.
-
Mechanism of Action Studies: Elucidating the downstream signaling consequences of target protein knockdown.
-
Drug Discovery: Screening and characterizing novel PROTAC molecules for potency and selectivity.
Signaling Pathway of a Lenalidomide-Based PROTAC
The following diagram illustrates the signaling pathway initiated by a PROTAC utilizing this compound to recruit the CRBN E3 ligase and induce target protein degradation.
Caption: Signaling pathway of a Lenalidomide-based PROTAC.
Experimental Workflow for a Cell-Based PROTAC Assay
The following diagram outlines a typical experimental workflow for evaluating a PROTAC synthesized from this compound.
Caption: General workflow for cell-based PROTAC evaluation.
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical PROTAC, "PROTAC-X," synthesized using this compound and a ligand for a target protein of interest (e.g., a kinase or transcription factor). This data is illustrative and will vary depending on the specific target and cell line used.
Table 1: Protein Degradation (DC50) of PROTAC-X in Multiple Myeloma Cell Lines
| Cell Line | Target Protein | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| MM1.S | Target Protein X | 24 | 50 | >90 |
| H929 | Target Protein X | 24 | 75 | >85 |
| RPMI-8226 | Target Protein X | 24 | 150 | >80 |
DC50: Concentration of PROTAC-X required to induce 50% degradation of the target protein. Dmax: Maximum observed degradation of the target protein.
Table 2: Anti-proliferative Activity (IC50) of PROTAC-X in Multiple Myeloma Cell Lines
| Cell Line | Treatment Time (hours) | IC50 (nM) |
| MM1.S | 72 | 100 |
| H929 | 72 | 180 |
| RPMI-8226 | 72 | 450 |
IC50: Concentration of PROTAC-X required to inhibit cell proliferation by 50%.
Experimental Protocols
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol describes the detection and quantification of target protein degradation in multiple myeloma cells following treatment with a Lenalidomide-based PROTAC.
Materials:
-
Multiple myeloma cell lines (e.g., MM1.S, H929)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lenalidomide-based PROTAC (e.g., PROTAC-X)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in 6-well plates at a density of 0.5 - 1 x 10^6 cells/mL in complete culture medium and allow them to adhere or stabilize for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the Lenalidomide-based PROTAC in complete medium. Treat the cells with the desired concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated well as a vehicle control.
-
Cell Lysis: After incubation, harvest the cells by centrifugation, wash once with cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control, or use a separate gel for the loading control.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the DMSO control for each PROTAC concentration to determine the DC50 value.
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM1.S, H929)
-
Complete cell culture medium
-
Lenalidomide-based PROTAC (e.g., PROTAC-X)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed multiple myeloma cells into opaque-walled 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
PROTAC Treatment: Prepare serial dilutions of the Lenalidomide-based PROTAC in complete medium. Add the desired concentrations to the wells. Include wells with DMSO as a vehicle control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Normalize the data to the DMSO control (set to 100% viability). Plot the percentage of cell viability against the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, treatment duration, and antibody concentrations for their specific experimental setup.
Step-by-Step Guide to Lenalidomide-CO-C3-acid Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of Lenalidomide conjugated to a three-carbon carboxylic acid linker via an amide bond (Lenalidomide-CO-C3-acid). This conjugate is a crucial building block in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where Lenalidomide serves as a Cereblon (CRBN) E3 ubiquitin ligase ligand. The protocols detailed herein are designed to be clear and reproducible for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
Introduction
Lenalidomide is an immunomodulatory drug that functions as a molecular glue, recruiting specific proteins to the CRBN E3 ubiquitin ligase for ubiquitination and subsequent proteasomal degradation. This mechanism has been harnessed in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The synthesis of PROTACs requires the covalent attachment of a Lenalidomide moiety to a linker, which is then connected to a ligand for the target protein. The this compound conjugate described here is a versatile intermediate, providing a carboxylic acid handle for further conjugation reactions.
The primary site for linker attachment on Lenalidomide is the 4-amino group of the isoindolinone ring system. The "CO-C3-acid" nomenclature indicates that a three-carbon chain terminating in a carboxylic acid is attached to this amino group via a carbonyl (amide) linkage. This is typically achieved by acylating Lenalidomide with a C4 dicarboxylic acid derivative, such as succinic anhydride.
Chemical Reaction
The synthesis of this compound is achieved through the acylation of the 4-amino group of Lenalidomide with succinic anhydride. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a stable amide bond.
Reaction Scheme:
Experimental Protocols
Materials and Reagents
-
Lenalidomide (≥98% purity)
-
Succinic anhydride (≥99% purity)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) (≥99.5%)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Glassware for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Synthesis of this compound
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Lenalidomide (1.0 eq).
-
Dissolve the Lenalidomide in anhydrous DMF.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve succinic anhydride (1.1 eq) in a minimal amount of anhydrous DMF.
-
-
Reaction Execution:
-
Add the succinic anhydride solution dropwise to the Lenalidomide solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (e.g., 95:5 v/v). The product spot should be more polar than the starting Lenalidomide.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
-
Crystallization (Optional, for initial purification):
-
The crude product can be recrystallized from a suitable solvent system, such as methanol/water or ethanol/water, to improve purity.
-
-
Silica Gel Column Chromatography (Recommended):
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of methanol in dichloromethane, starting from 1% to 10% methanol).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product as a solid.
-
Data Presentation
Table 1: Summary of Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Lenalidomide | 1.0 eq | - |
| Succinic Anhydride | 1.1 eq | - |
| Triethylamine | 1.2 eq | - |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | - |
| Temperature | 50-60 °C | - |
| Reaction Time | 4-6 hours | - |
| Product Characterization | ||
| Appearance | Off-white to pale yellow solid | - |
| Expected Molecular Weight | 359.32 g/mol | - |
| Yield | 70-85% (typical) | - |
| Purity (by HPLC) | >95% | - |
Characterization Data (Representative)
The following data is representative of a successful synthesis of a similar Lenalidomide-linker-acid conjugate (N-glutaryl-Lenalidomide, which has one additional CH₂ group in the linker). The peak assignments for this compound are expected to be very similar.
-
¹H NMR (500 MHz, DMSO-d₆) δ (ppm): 12.1 (s, 1H, COOH), 11.0 (s, 1H, NH-glutarimide), 9.5 (s, 1H, NH-amide), 8.0-7.0 (m, 3H, Ar-H), 5.1 (dd, 1H, CH-glutarimide), 2.9-2.0 (m, 8H, CH₂-glutarimide and CH₂-linker), 1.9 (m, 1H, CH-glutarimide).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₇H₁₇N₃O₆ [M+H]⁺: 359.12. Found: 359.12.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of Lenalidomide
Caption: Mechanism of action of Lenalidomide via the CRL4-CRBN pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Lenalidomide-CO-C3-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lenalidomide-CO-C3-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of Lenalidomide, an immunomodulatory drug. It is primarily used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the Lenalidomide portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN), while the C3-acid functional group allows for conjugation to a ligand that targets a specific protein for degradation.
Q2: What is the general synthetic route for this compound?
The most common synthetic route involves the acylation of the 4-amino group of Lenalidomide with glutaric anhydride. This reaction creates an amide bond and introduces the C3-acid linker.
Q3: What are the critical parameters to control during the synthesis?
Key parameters to control include reaction temperature, stoichiometry of reactants, choice of solvent, and reaction time. Careful control of these parameters is crucial for maximizing yield and minimizing the formation of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes:
-
Inactive Reagents: Lenalidomide or glutaric anhydride may have degraded.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions.
-
Incorrect Stoichiometry: An incorrect molar ratio of Lenalidomide to glutaric anhydride can lead to incomplete conversion.
Troubleshooting Steps:
-
Verify Reagent Quality: Confirm the purity and activity of starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS.
-
Solvent Selection: Consider using a polar aprotic solvent such as DMF or DMSO to ensure good solubility of both reactants.
-
Adjust Stoichiometry: A slight excess of glutaric anhydride (e.g., 1.1-1.2 equivalents) can be used to drive the reaction to completion. However, a large excess should be avoided to minimize the formation of di-acylated byproducts.
Issue 2: Presence of Multiple Impurities in the Crude Product
Possible Causes:
-
Di-acylation: Reaction of glutaric anhydride at both the 4-amino group and the glutarimide nitrogen of Lenalidomide.
-
Side Reactions of Glutaric Anhydride: The anhydride can react with residual water or other nucleophiles present in the reaction mixture.
-
Degradation of Lenalidomide: The starting material may degrade under the reaction conditions, particularly at elevated temperatures or in the presence of strong bases.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of glutaric anhydride (ideally close to a 1:1 molar ratio) to minimize di-acylation.
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the anhydride.
-
Optimize Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times to minimize degradation of Lenalidomide. Monitor the reaction closely to stop it once the starting material is consumed.
-
Purification: Employ appropriate purification techniques, such as column chromatography or preparative HPLC, to separate the desired product from impurities.
Quantitative Data Summary
| Parameter | Expected Range | Notes |
| Yield | 60-80% | Highly dependent on reaction conditions and purification method. |
| Purity (by HPLC) | >95% | Purity of starting materials is critical for achieving high product purity. |
| Major Impurity | Di-acylated Lenalidomide | Can be minimized by controlling stoichiometry. |
| Other Impurities | Unreacted Lenalidomide, Hydrolyzed Glutaric Anhydride | Can be removed by chromatography. |
Experimental Protocols
Synthesis of this compound
-
Materials: Lenalidomide, Glutaric Anhydride, Anhydrous Dimethylformamide (DMF), Triethylamine (TEA).
-
Procedure: a. Dissolve Lenalidomide (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature. c. Add glutaric anhydride (1.1 equivalents) portion-wise to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS. e. Upon completion, quench the reaction by adding water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography or preparative HPLC to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Lenalidomide's mechanism of action via Cereblon.
Troubleshooting poor degradation with Lenalidomide-based PROTACs
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering challenges with poor target protein degradation using Lenalidomide-based PROTACs.
General Troubleshooting Workflow
If your Lenalidomide-based PROTAC is not inducing the desired degradation of your target protein, a systematic, stepwise validation of the PROTAC mechanism of action is recommended. This workflow allows you to pinpoint the specific step in the degradation pathway that is failing.
Technical Support Center: Lenalidomide-CO-C3-acid Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of Lenalidomide-CO-C3-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of Lenalidomide, likely functionalized with a three-carbon carboxylic acid linker to facilitate its use as a degrader building block in targeted protein degradation research.[1] Like its parent compound, Lenalidomide, which is known for its poor water solubility, this derivative is anticipated to exhibit limited aqueous solubility, potentially hindering its use in various experimental assays and formulation development.[2][3][4]
Q2: What are the primary factors influencing the solubility of this compound?
The primary factors influencing the solubility of this compound are its molecular structure, which includes a carboxylic acid group, the pH of the aqueous medium, and the presence of other formulation components. The carboxylic acid moiety is ionizable, and its degree of ionization, which is pH-dependent, significantly impacts solubility.
Q3: What are the general strategies for improving the solubility of poorly soluble acidic compounds?
Common strategies for enhancing the solubility of acidic compounds like this compound include pH adjustment, the use of co-solvents, salt formation, and the addition of solubilizing excipients such as cyclodextrins and surfactants.[5][6][7][8]
Q4: How does pH affect the solubility of this compound?
The solubility of a carboxylic acid-containing compound is generally lowest at acidic pH values where it exists predominantly in its non-ionized, less soluble form. As the pH increases above the compound's pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. Therefore, increasing the pH of the solution is a primary strategy to enhance the solubility of this compound.
Q5: Can co-solvents be used to improve solubility?
Yes, water-miscible organic solvents, or co-solvents, can significantly increase the solubility of poorly soluble compounds. Common co-solvents used in pharmaceutical research include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). It is crucial to determine the optimal co-solvent and its concentration to achieve the desired solubility without negatively impacting downstream experiments.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.
Problem: Low or no detectable solubility of this compound in aqueous buffer.
Step 1: Initial Assessment and pH Adjustment
The first step is to assess the compound's solubility at different pH values. Due to the presence of the carboxylic acid, solubility is expected to be pH-dependent.
-
Action: Attempt to dissolve the compound in a series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Expected Outcome: Solubility should increase as the pH rises above the pKa of the carboxylic acid.
-
Troubleshooting: If solubility remains poor even at higher pH values, other factors may be limiting solubility, or the compound may be degrading. Proceed to the next steps.
Step 2: Co-solvent Screening
If pH adjustment alone is insufficient, the use of co-solvents is the next logical step.
-
Action: Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., DMSO, ethanol, DMF). Then, dilute these stock solutions into your aqueous buffer of choice, ensuring the final co-solvent concentration is compatible with your experimental system.
-
Expected Outcome: A significant increase in solubility should be observed.
-
Troubleshooting: If precipitation occurs upon dilution, the concentration of the co-solvent may need to be optimized, or a different co-solvent should be screened.
Step 3: Salt Formation
For compounds with an ionizable group, forming a salt can dramatically improve aqueous solubility.
-
Action: Prepare a salt form of this compound by reacting it with a suitable base (e.g., sodium hydroxide, potassium hydroxide) in a 1:1 molar ratio.
-
Expected Outcome: The resulting salt form should exhibit higher aqueous solubility compared to the free acid.
-
Troubleshooting: The stability of the salt in solution should be assessed, as it may revert to the less soluble free acid form over time, especially at lower pH.
Step 4: Formulation with Excipients
If the above methods do not provide the desired solubility or are not suitable for the intended application, formulation with solubilizing excipients should be considered.
-
Action: Investigate the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or surfactants (e.g., polysorbate 80) to enhance solubility.
-
Expected Outcome: These excipients can form complexes with the compound or create micelles, respectively, to increase its apparent solubility.
-
Troubleshooting: The concentration of the excipient needs to be optimized, and its compatibility with the experimental system must be confirmed.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Materials: this compound, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0, a calibrated pH meter, an orbital shaker, and a method for quantifying the compound (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Incubate the vials at a controlled temperature (e.g., 25 °C or 37 °C) on an orbital shaker for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
-
Data Presentation:
| pH | Temperature (°C) | Solubility (µg/mL) |
| 4.0 | 25 | Hypothetical Value |
| 5.0 | 25 | Hypothetical Value |
| 6.0 | 25 | Hypothetical Value |
| 7.0 | 25 | Hypothetical Value |
| 8.0 | 25 | Hypothetical Value |
| 9.0 | 25 | Hypothetical Value |
Protocol 2: Co-solvent Solubility Screening
-
Materials: this compound, selected co-solvents (e.g., DMSO, Ethanol, PEG 400), aqueous buffer (e.g., PBS pH 7.4), analytical equipment for quantification.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in each co-solvent.
-
Prepare a series of dilutions of the stock solution in the aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 1%, 5%, 10% v/v).
-
Visually inspect for precipitation immediately and after a set period (e.g., 24 hours).
-
Quantify the concentration of the dissolved compound in the clear supernatant of the highest concentration that remains in solution.
-
-
Data Presentation:
| Co-solvent | Co-solvent Concentration (% v/v) | Apparent Solubility (µg/mL) |
| DMSO | 1 | Hypothetical Value |
| DMSO | 5 | Hypothetical Value |
| DMSO | 10 | Hypothetical Value |
| Ethanol | 1 | Hypothetical Value |
| Ethanol | 5 | Hypothetical Value |
| Ethanol | 10 | Hypothetical Value |
| PEG 400 | 1 | Hypothetical Value |
| PEG 400 | 5 | Hypothetical Value |
| PEG 400 | 10 | Hypothetical Value |
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound.
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. researchgate.net [researchgate.net]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming off-target effects of Lenalidomide-CO-C3-acid
This guide is designed for researchers, scientists, and drug development professionals utilizing Lenalidomide derivatives, such as Lenalidomide-CO-C3-acid, for targeted protein degradation. It provides troubleshooting strategies and answers to frequently asked questions to help overcome common experimental challenges, particularly concerning off-target effects.
Introduction to Lenalidomide-Based Degraders
Lenalidomide and its analogues are foundational molecules in the field of targeted protein degradation. They function as "molecular glues," redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] By binding to CRBN, these compounds alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as neo-substrates.[2][3] Your compound, this compound, is a derivative designed to leverage this mechanism, likely as a CRBN-recruiting ligand in a Proteolysis-Targeting Chimera (PROTAC) or as a standalone molecular glue. Understanding and controlling for off-target effects is critical for the successful application of this technology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a Lenalidomide-based degrader?
A1: Lenalidomide-based degraders work by hijacking the cell's natural protein disposal system.[4] The Lenalidomide moiety binds to the Cereblon (CRBN) protein, which is a component of the Cullin-4A Ring E3 Ubiquitin Ligase (CRL4^CRBN^) complex.[1][5] This binding event modifies the surface of CRBN, creating a new interface that can recruit specific proteins (neo-substrates) to the E3 ligase complex.[6] The complex then tags these neo-substrates with ubiquitin chains, marking them for destruction by the proteasome.[7]
Q2: What are the known on-target neo-substrates of Lenalidomide itself?
A2: The native on-target effects of Lenalidomide are well-characterized. When bound to CRBN, it induces the degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3), which is key to its efficacy in multiple myeloma.[3][8][9] It also promotes the degradation of casein kinase 1 alpha (CK1α).[2][10] When using a Lenalidomide-based PROTAC, degradation of these proteins is considered a potential off-target effect relative to your primary protein of interest.
Q3: What causes off-target effects with these compounds?
A3: Off-target effects can arise from several sources:
-
Inherent Lenalidomide Activity: The Lenalidomide part of your molecule can still recruit its native neo-substrates (IKZF1, IKZF3), leading to their degradation.[11]
-
Degradation of Unintended Proteins: The pomalidomide moiety in PROTACs can independently degrade other proteins, particularly zinc-finger (ZF) proteins, which can have significant cellular consequences.[11]
-
Target-Independent Toxicity: High concentrations of the compound or its vehicle (e.g., DMSO) can cause general cellular stress and toxicity.
-
"Off-Target" of the Warhead: If used in a PROTAC, the ligand targeting your protein of interest may have its own off-target binding partners.
Q4: What are the essential positive and negative controls for my experiments?
A4: Rigorous controls are crucial for validating your results.
-
Positive Controls:
-
A known published degrader for your target or pathway.
-
Treating a cell line known to be sensitive to Lenalidomide (e.g., MM1.S) and confirming degradation of IKZF1/IKZF3.[9]
-
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve your compound.
-
Inactive Epimer/Analog: If available, use a structurally similar molecule that does not bind to CRBN.
-
CRBN Knockout/Knockdown Cells: The effect of a CRBN-dependent degrader should be abolished in cells lacking CRBN. This is the gold-standard negative control.[10]
-
Proteasome Inhibitor Co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG132, Bortezomib) should "rescue" the degradation of your target, confirming the degradation is proteasome-dependent.[2]
-
Troubleshooting Guides
Problem 1: No or Weak Degradation of the Target Protein
| Question | Possible Cause & Solution |
| Is my compound getting into the cells? | Low Cell Permeability: Compounds like PROTACs can be large and may have poor membrane permeability.[12][13] Solution: Perform a cellular thermal shift assay (CETSA) or use a fluorescently tagged analog to confirm cell entry and target engagement. Consider optimizing the linker or ligands to improve physicochemical properties. |
| Is the CRBN E3 ligase expressed and active in my cell line? | Low CRBN Expression: The abundance of the E3 ligase is critical for degradation. Solution: Check CRBN expression levels in your cell line of choice via Western blot or by consulting resources like The Human Protein Atlas.[14] Select a cell line with robust CRBN expression. |
| Is the ternary complex forming effectively? | Poor Ternary Complex Cooperativity: Successful degradation depends on the stable formation of the Target-Degrader-CRBN complex.[12] The linker length and attachment points are critical.[15] Solution: If you are in the design phase, synthesize analogues with different linker lengths or attachment points. Biophysical assays (e.g., SPR, ITC) can be used to measure ternary complex formation and cooperativity. |
| Is my assay sensitive enough? | Assay Limitations: Western blotting may not be sensitive enough to detect subtle changes in protein levels. Solution: Ensure you are loading sufficient total protein (20-30 µg is standard).[14] Use a validated, high-affinity primary antibody. For more precise quantification, consider using mass spectrometry-based proteomics. |
Problem 2: High Cytotoxicity Observed at Active Concentrations
| Question | Possible Cause & Solution |
| Is the toxicity due to on-target or off-target effects? | On-Target Toxicity: Degradation of your target protein may be inherently toxic to the cells. Solution: Compare the cytotoxic effects with other methods of depleting the target protein, such as siRNA or CRISPR knockout.[4] If the toxicity profiles match, it is likely on-target. |
| Off-Target Toxicity: The compound may be degrading other essential proteins or engaging other pathways. The Lenalidomide moiety itself can cause degradation of IKZF1/IKZF3, which can be toxic to certain cell types.[11] Solution: Perform a rescue experiment. Create a cell line that expresses a "degrader-resistant" version of your target protein (e.g., by introducing a point mutation in the binding site). If these cells are still sensitive to the compound's toxicity, the effect is off-target. | |
| Could this be a non-specific effect? | Compound Solubility/Aggregation: Poorly soluble compounds can form aggregates that are non-specifically toxic. Solution: Check the solubility of your compound in the final cell culture medium. Ensure the final vehicle concentration is low and consistent across experiments. |
| "Hook Effect": At very high concentrations, bifunctional degraders can form unproductive binary complexes (Target-Degrader or Degrader-CRBN) instead of the productive ternary complex, which can sometimes lead to non-specific toxicity while reducing degradation efficacy. Solution: Perform a full dose-response curve to identify the optimal concentration range for degradation and assess toxicity across this range. |
Data Presentation: Known Lenalidomide-CRBN Neo-Substrates
When using a Lenalidomide-based degrader, it is crucial to monitor the levels of its known neo-substrates to identify potential off-target effects.
| Protein Target | Function | Associated Phenotype/Pathway | Reference |
| IKZF1 (Ikaros) | Lymphoid transcription factor | Essential for myeloma cell survival; T-cell activation | [3][8][9] |
| IKZF3 (Aiolos) | Lymphoid transcription factor | Essential for myeloma cell survival; T-cell activation | [3][8][9] |
| CK1α (Casein Kinase 1α) | Serine/threonine kinase | Wnt signaling; key target in del(5q) MDS | [2][10] |
| GSPT1 (G1 to S phase transition 1) | Translation termination factor | Neo-substrate for related molecular glues (e.g., CC-885) | N/A |
| Various Zinc Finger (ZF) Proteins | Transcription factors, various roles | Potential for broad off-target degradation by pomalidomide-based PROTACs | [11] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Compound Treatment: Treat cells with a dose-response of your Lenalidomide derivative (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a proteasome inhibitor co-treatment control (e.g., 10 µM MG132 added 4 hours before harvest).
-
Cell Lysis: After the desired treatment duration (e.g., 24 hours), wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against your target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-Actin, GAPDH) to ensure equal loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL (chemiluminescence) substrate and an imaging system. Quantify band density using software like ImageJ.
Protocol 2: Validating CRBN-Dependence via CRISPR-Cas9 Knockout
-
Design and Clone gRNA: Design two or more guide RNAs (gRNAs) targeting an early exon of the CRBN gene. Clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transfection/Transduction: Introduce the Cas9/gRNA plasmid into your cell line using lipid-based transfection or lentiviral transduction.
-
Selection and Clonal Isolation: Select for successfully transduced cells (e.g., using puromycin). Isolate single cells into a 96-well plate to generate clonal populations.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Confirm the presence of insertions/deletions (indels) at the target site.
-
Western Blot: Screen the clonal populations to identify clones that show a complete absence of the CRBN protein band.
-
-
Functional Assay: Treat the validated CRBN-knockout clones and the parental (wild-type) cell line with your Lenalidomide derivative. Assess the degradation of your target protein. Degradation should be significantly reduced or completely absent in the knockout cells compared to the parental line.
Mandatory Visualizations
Diagram 1: Mechanism of Action
Caption: Mechanism of a Lenalidomide-based PROTAC inducing ternary complex formation.
Diagram 2: Experimental Workflow for Off-Target Assessment
Caption: Workflow for validating on-target activity and identifying off-target effects.
Diagram 3: Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. excelra.com [excelra.com]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanotempertech.com [nanotempertech.com]
- 13. contractpharma.com [contractpharma.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. skazkamoroza.ru [skazkamoroza.ru]
Refining linker length for Lenalidomide-CO-C3-acid PROTACs
This guide provides troubleshooting advice, frequently asked questions, and key experimental protocols for researchers refining the linker length of Lenalidomide-CO-C3-acid Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker component so critical for a PROTAC's function?
A1: The linker is not merely a spacer; it is a crucial determinant of the PROTAC's efficacy. Its length, rigidity, and chemical composition dictate the geometry of the ternary complex, which consists of the target Protein of Interest (POI), the PROTAC, and the E3 ligase (in this case, Cereblon [CRBN]).[1][2][3] An optimal linker facilitates favorable protein-protein interactions between the POI and CRBN, leading to stable ternary complex formation and efficient ubiquitination of the target for subsequent degradation.[1][4] An improperly designed linker can lead to steric hindrance, preventing complex formation, or an unproductive complex geometry that does not support ubiquitin transfer.[2]
Q2: What is the "hook effect" and how is it related to the PROTAC linker?
A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC (i.e., the extent of protein degradation) decreases at high concentrations.[5][6] This occurs because at an excessive concentration, the PROTAC is more likely to form separate binary complexes (PROTAC:Target and PROTAC:E3 Ligase) rather than the productive ternary complex (Target:PROTAC:E3 Ligase).[6] While primarily concentration-dependent, the linker can influence the hook effect. A linker that promotes high cooperativity and stabilizes the ternary complex can help mitigate the hook effect, making the PROTAC effective over a broader concentration range.[5]
Q3: What is ternary complex cooperativity and how does the linker influence it?
A3: Ternary complex cooperativity refers to the change in binding affinity between the PROTAC and one protein (e.g., the target) upon binding of the other protein (e.g., the E3 ligase). Positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes, is a key feature of potent degraders.[7] The linker is central to achieving this; it must orient the two proteins in a way that creates new, favorable protein-protein interactions at the interface, thereby stabilizing the entire complex.[4][8]
Q4: For a Lenalidomide-based PROTAC, what is a reasonable starting point for linker length?
A4: There are no universal rules, and the optimal length is highly dependent on the specific target protein.[1] However, a common starting point involves synthesizing a small library of PROTACs with linkers of varying lengths. For alkyl or PEG linkers, this often includes chains ranging from 3 to 12 atoms in length.[1][2] Starting with a C3 chain and extending it (e.g., C4, C5, C6 or PEG2, PEG3, PEG4) allows for systematic exploration of the required distance and geometry for effective ternary complex formation.
Troubleshooting Guide
Problem 1: I am not observing any degradation of my target protein.
-
Potential Cause: The linker may be too short, causing a steric clash that prevents the simultaneous binding of the target protein and CRBN to the PROTAC.[2]
-
Troubleshooting Step: Synthesize and test analogs with longer linkers. For a this compound, this would involve creating C4, C5, or PEG-based extensions.
-
Visualization: Refer to the Linker Optimization Workflow diagram below to guide your next steps.
Problem 2: My PROTAC shows very low potency (high DC50 value).
-
Potential Cause: The linker length and geometry are likely suboptimal, leading to an unstable or poorly formed ternary complex. This results in inefficient ubiquitination.
-
Troubleshooting Step: A systematic Structure-Activity Relationship (SAR) study is required.[9] Synthesize a series of PROTACs by incrementally increasing the linker length (e.g., by single atoms or ethylene glycol units).[1] Evaluate each new compound for its ability to induce degradation and form a ternary complex.
-
Data Analysis: Use the data tables below as a template to compare DC50, Dmax, and ternary complex affinity across your linker series to identify a trend.
Problem 3: I am observing a very strong hook effect, limiting the effective dose range.
-
Potential Cause: The ternary complex may have low stability or lack positive cooperativity, causing it to be easily disrupted by an excess of the PROTAC molecule, which favors binary complex formation.[5][6]
-
Troubleshooting Step:
-
Assess Cooperativity: Use biophysical assays (see Protocol 2) to measure ternary complex formation and determine the cooperativity factor.
-
Modify Linker Rigidity: Sometimes, a more rigid linker (e.g., incorporating an alkyne or a piperazine ring) can pre-organize the binding motifs into a conformation that is more favorable for the ternary complex, thus enhancing cooperativity.[1]
-
Problem 4: My PROTAC has poor solubility and/or low cell permeability.
-
Potential Cause: PROTACs are often large molecules with high molecular weight and lipophilicity, which can negatively impact their physicochemical properties.[5][10] The linker is a major contributor to these properties.
-
Troubleshooting Step: Modify the linker to improve solubility. Replace a portion of a purely aliphatic linker (like a C3-acid) with a more hydrophilic polyethylene glycol (PEG) unit. This can improve solubility and permeability without drastically altering the crucial linker length.[1]
Quantitative Data Summary
The following tables contain illustrative data based on typical PROTAC optimization campaigns. Actual results will vary based on the target protein.
Table 1: Example Data on the Effect of Linker Length on Target Protein Degradation
| PROTAC Compound ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-C3 | Alkyl-Acid | 7 | 850 | 35 |
| PROTAC-C4 | Alkyl-Acid | 8 | 250 | 68 |
| PROTAC-C5 | Alkyl-Acid | 9 | 45 | 92 |
| PROTAC-C6 | Alkyl-Acid | 10 | 110 | 81 |
| PROTAC-PEG2 | PEG-Acid | 10 | 38 | 95 |
Table 2: Example Data on the Impact of Linker on Ternary Complex Formation
| PROTAC Compound ID | Ternary Complex K_D (nM) | Cooperativity (α) |
| PROTAC-C3 | >1000 | 0.9 |
| PROTAC-C4 | 430 | 1.8 |
| PROTAC-C5 | 98 | 5.2 |
| PROTAC-C6 | 215 | 3.1 |
| PROTAC-PEG2 | 85 | 5.8 |
(Note: Cooperativity α > 1 indicates positive cooperativity, where the complex is more stable than its individual binary parts.)[7]
Visualizations & Workflows
Caption: General mechanism of action for a Lenalidomide-based PROTAC.
Caption: Experimental workflow for systematic linker length optimization.
Caption: Decision tree for troubleshooting poor PROTAC performance.
Key Experimental Protocols
Protocol 1: Western Blotting for Measuring Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your this compound PROTAC and its analogs in culture medium. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the PROTACs or vehicle.
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Incubate the membrane with a loading control primary antibody (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
-
Protocol 2: Ternary Complex Formation - NanoBRET™ Proximity Assay
Objective: To measure the formation of the Target:PROTAC:E3 Ligase ternary complex inside living cells. This protocol assumes the target protein is tagged with NanoLuc® Luciferase (Nluc) and the E3 ligase (CRBN) is tagged with HaloTag®.
Methodology:
-
Cell Line Preparation:
-
Generate a stable cell line co-expressing your POI fused to Nluc (e.g., Nluc-POI) and CRBN fused to HaloTag (HaloTag-CRBN).
-
-
Assay Setup:
-
Plate the engineered cells in a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor) to the cells at the recommended final concentration and incubate for at least 1 hour to allow for labeling of HaloTag-CRBN.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of your PROTACs.
-
Add the PROTACs to the wells and incubate for the desired time (e.g., 2-4 hours) to allow for complex formation.
-
-
Luminescence Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate (the energy donor) according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Immediately measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the donor emission (~460 nm) and one for the acceptor emission (>610 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Correct the ratios by subtracting the average ratio from the vehicle control wells to get the final NanoBRET™ signal.
-
Plot the NanoBRET™ signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced complex formation, and the peak of the curve represents the optimal concentration for forming the ternary complex. This data provides direct evidence of target engagement and complex formation in a cellular context.
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lenalidomide-CO-C3-acid Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide-CO-C3-acid conjugates. The information provided is intended to help address common challenges related to the stability of these molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for Lenalidomide itself?
Lenalidomide is susceptible to slow, non-enzymatic hydrolysis in aqueous solutions at physiological pH.[1] This instability is due to the hydrolytic cleavage of the glutarimide ring.[1][2] While this process is relatively slow, it is an inherent characteristic of the molecule that researchers should be aware of during prolonged experiments or storage in aqueous buffers.
Q2: My this compound conjugate is showing signs of degradation. What are the likely unstable points in the molecule?
Instability in a this compound conjugate can arise from several sources:
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Hydrolysis of the Lenalidomide Glutarimide Ring: As mentioned above, the glutarimide ring of the Lenalidomide moiety can undergo hydrolysis.[1][2]
-
Linker Instability: The "CO-C3-acid" linker itself may be susceptible to degradation, depending on its precise chemical structure. Ester or other labile functional groups within the linker can be prone to hydrolysis.
-
Amide Bond Lability: The amide bond connecting the Lenalidomide to the linker could be a point of cleavage under certain conditions (e.g., strong acid or base).
Q3: How can I monitor the stability of my this compound conjugate?
Regularly assessing the purity and integrity of your conjugate is crucial. The recommended method is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS).[3][4][5] This allows for the separation and identification of the parent conjugate from any potential degradants.
Q4: What are the best practices for storing this compound conjugates to minimize degradation?
To ensure the long-term stability of your conjugate, it is recommended to:
-
Store the compound as a dry powder (lyophilized) at -20°C or -80°C.
-
For stock solutions, use anhydrous DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing aqueous solutions for experiments, it is best to make them fresh. If short-term storage is necessary, keep the solution at 4°C and use it within a day.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected loss of activity in cell-based assays. | Degradation of the conjugate in the cell culture medium. | 1. Prepare fresh conjugate solutions for each experiment.2. Perform a time-course experiment to assess the stability of the conjugate in your specific cell culture medium using LC-MS analysis.3. Consider using a more stable linker if degradation is rapid. |
| Multiple peaks observed during HPLC/LC-MS analysis of a "pure" sample. | On-column degradation or instability in the mobile phase. Hydrolysis during sample preparation. | 1. Ensure the mobile phase pH is compatible with the conjugate's stability.2. Keep the sample preparation time to a minimum and use cold solvents.3. Analyze a freshly prepared sample to rule out degradation during storage. |
| Inconsistent results between experimental batches. | Batch-to-batch variability in the purity or stability of the conjugate. | 1. Thoroughly characterize each new batch of conjugate by HPLC/LC-MS and NMR to confirm identity and purity.2. Perform a stability study on each new batch under your standard experimental conditions. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Conjugate in Aqueous Buffer
Objective: To determine the rate of degradation of the conjugate in a standard aqueous buffer at a specific temperature.
Materials:
-
This compound conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or UPLC system with a C18 column
-
Mass spectrometer
-
Incubator or water bath
Methodology:
-
Prepare a stock solution of the conjugate in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution into pre-warmed PBS (37°C) to a final concentration of 10 µM.
-
Immediately take a time point zero (t=0) sample and inject it onto the LC-MS system.
-
Incubate the remaining solution at 37°C.
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by LC-MS to determine the percentage of the intact conjugate remaining relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics.
Protocol 2: General Method for Purity Analysis by RP-HPLC
Objective: To assess the purity of a this compound conjugate sample.
Instrumentation:
-
RP-HPLC system with a UV detector
-
Inertsil ODS-3V column (150 x 4.6 mm, 3µm) or equivalent[5]
Mobile Phase:
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 40°C[5]
-
Injection Volume: 20 µL[5]
-
Detection Wavelength: 210 nm[5]
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B should be developed to ensure the separation of the conjugate from any impurities.
Visualizations
Caption: Workflow for assessing the stability of Lenalidomide conjugates.
Caption: Potential degradation pathways for Lenalidomide conjugates.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of ultra-performance liquid chromatographic method with tandem mass spectrometry for determination of lenalidomide in rabbit and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciensage.info [sciensage.info]
Technical Support Center: Enhancing Cell Permeability of Lenalidomide-CO-C3-acid PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Lenalidomide-CO-C3-acid PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of Lenalidomide-based PROTACs that affect cell permeability?
A1: Lenalidomide-based PROTACs, like other PROTACs, often possess physicochemical properties that are outside the range of typical small-molecule drugs, posing challenges for cell permeability. These properties include:
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High Molecular Weight (MW): PROTACs are inherently large molecules, often exceeding the 500 Da guideline of Lipinski's Rule of Five, which can negatively impact passive diffusion across cell membranes.
-
Large Polar Surface Area (PSA): The presence of multiple polar functional groups in both the lenalidomide and the target-binding ligand, as well as the linker, contributes to a high PSA, which can hinder membrane permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase solvation in the aqueous extracellular environment, making it more difficult for the molecule to partition into the lipophilic cell membrane.
-
Linker Properties: The length, rigidity, and composition of the linker, in this case, a CO-C3-acid linker, play a crucial role. Short, rigid linkers can sometimes improve permeability compared to long, flexible PEG linkers.[1]
Q2: How does the -CO-C3-acid linker specifically impact the permeability of my Lenalidomide PROTAC?
A2: The short, aliphatic nature of a -CO-C3-acid linker can have several effects on permeability:
-
Reduced Flexibility: Compared to longer PEG-based linkers, a C3 aliphatic chain is more rigid. This reduced flexibility can limit the PROTAC's ability to adopt conformations that shield its polar groups, potentially lowering passive diffusion.
-
Lipophilicity: The short alkyl chain adds some lipophilicity, which can be favorable for membrane partitioning. However, the terminal carboxylic acid is a polar group that will be ionized at physiological pH, significantly increasing polarity and potentially reducing permeability.
-
Potential for Efflux: The carboxylic acid moiety may make the PROTAC a substrate for efflux transporters like Multidrug Resistance-associated Proteins (MRPs), which would actively pump the compound out of the cell, reducing intracellular concentration.
Q3: What are the recommended initial assays to assess the cell permeability of my this compound PROTAC?
A3: Two standard in vitro assays are recommended for the initial assessment of PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first screen to assess passive permeability without the confounding effects of cellular transporters.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the small intestine. It provides a more physiologically relevant model, assessing both passive diffusion and active transport processes, including efflux.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound PROTACs and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) in PAMPA. | High polarity due to the carboxylic acid and other polar groups. High molecular weight. | 1. Modify the Linker: Consider synthesizing analogs with a longer alkyl chain to increase lipophilicity or replacing the carboxylic acid with a less polar group, such as an ester or an amide. 2. Prodrug Strategy: Temporarily mask the carboxylic acid with a lipophilic, cleavable group (e.g., an ester) to improve membrane crossing. The ester can then be hydrolyzed by intracellular esterases to release the active PROTAC.[1] |
| Low apical-to-basolateral (A-B) permeability and high efflux ratio in Caco-2 assay. | The PROTAC is likely a substrate for efflux transporters (e.g., P-gp, BCRP, MRPs) expressed on the apical membrane of Caco-2 cells. | 1. Co-administration with Efflux Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm if your PROTAC is a substrate. A significant increase in A-B permeability in the presence of an inhibitor confirms efflux. 2. Structural Modifications: Modify the PROTAC structure to reduce its affinity for efflux transporters. This can involve altering the linker or the warhead. |
| Poor correlation between in vitro permeability and cellular degradation activity. | Intracellular concentration may be limited by factors other than passive permeability. The PROTAC may be unstable in the cell culture medium or inside the cell. The "hook effect" may be occurring at the concentrations tested. | 1. Assess Compound Stability: Evaluate the stability of your PROTAC in cell culture media and cell lysates over the time course of your degradation experiment. 2. Optimize Concentration: Perform a dose-response experiment for protein degradation to rule out the "hook effect," where excessively high concentrations of the PROTAC can lead to the formation of binary complexes instead of the productive ternary complex, thus reducing degradation. 3. Use More Sensitive Assays: Employ more sensitive methods to quantify intracellular drug concentration, such as LC-MS/MS. |
| High variability in permeability data. | Issues with the integrity of the Caco-2 cell monolayer. Low aqueous solubility of the PROTAC. Non-specific binding of the PROTAC to the assay plates. | 1. Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure their integrity. 2. Improve Solubility: Prepare dosing solutions in a buffer containing a small percentage of a co-solvent like DMSO and ensure the final concentration does not exceed the aqueous solubility. The use of bovine serum albumin (BSA) in the basolateral compartment of the Caco-2 assay can also improve the recovery of poorly soluble compounds.[2] 3. Use Low-Binding Plates: Utilize low-protein-binding plates for your permeability assays. |
Quantitative Data Summary
The following tables provide representative physicochemical properties and permeability data for Lenalidomide-based PROTACs with short linkers. Note: This data is illustrative and may not be directly representative of a -CO-C3-acid linker.
Table 1: Physicochemical Properties of Representative Lenalidomide PROTACs with Short Linkers
| PROTAC ID | Linker Type | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) |
| Hypothetical LDM-C3-Acid | -CO-C3-acid | ~750-850 | 2.5 - 3.5 | >150 |
| LDM-Alkyl-1 | C4 Alkyl | 780 | 4.2 | 145 |
| LDM-PEG-1 | PEG2 | 810 | 3.8 | 160 |
Table 2: Illustrative Permeability Data for Lenalidomide PROTACs
| PROTAC ID | Assay | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Hypothetical LDM-C3-Acid | Caco-2 | < 1.0 | > 5.0 |
| LDM-Alkyl-1 | Caco-2 | 1.2 | 2.5 |
| LDM-PEG-1 | Caco-2 | 0.8 | 3.1 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed Protocol for Caco-2 Permeability Assay
This protocol is adapted for assessing the permeability of this compound PROTACs.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².
- Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
- Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. TEER values should be >200 Ω·cm² to indicate a tight monolayer.
- Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.
3. Preparation of Dosing Solutions:
- Prepare a stock solution of the this compound PROTAC in DMSO.
- Dilute the stock solution in pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.
4. Permeability Assay (Apical to Basolateral - A-B):
- Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
- Add 0.4 mL of the dosing solution to the apical (upper) chamber.
- Add 1.2 mL of fresh transport buffer (optionally containing 0.25% BSA to improve recovery) to the basolateral (lower) chamber.
- Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
- At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh transport buffer.
- At the end of the experiment, collect samples from the apical chamber.
5. Permeability Assay (Basolateral to Apical - B-A):
- Perform the assay as described above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
6. Sample Analysis:
- Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
7. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the steady-state flux of the compound across the monolayer.
- A is the surface area of the Transwell® membrane.
- C₀ is the initial concentration of the compound in the donor chamber.
- Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for permeability assessment.
Caption: Troubleshooting logic for low cellular activity.
References
Best practices for storing and handling Lenalidomide-CO-C3-acid
This guide provides best practices for the storage, handling, and use of Lenalidomide-CO-C3-acid in a research setting. It includes frequently asked questions and troubleshooting advice to ensure the integrity of your experiments and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound should be stored under refrigerated conditions. For long-term storage, refer to the supplier's recommendation, which is typically -20°C for the solid form of the parent compound, Lenalidomide, ensuring stability for an extended period.[1][2]
Q2: What are the appropriate solvents for dissolving this compound?
A: The parent compound, Lenalidomide, is more soluble in organic solvents like DMSO and DMF and exhibits higher solubility in low pH solutions.[1][3] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in a minimal amount of an organic solvent such as DMSO or DMF and then dilute it with the aqueous buffer of choice.[1]
Q3: How long are solutions of this compound stable?
A: Aqueous solutions of the parent compound, Lenalidomide, are not recommended for storage for more than one day.[1] It is best practice to prepare fresh solutions for each experiment to avoid degradation and ensure reproducibility.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A: Due to its acidic nature, you must wear appropriate PPE. This includes chemical splash goggles, chemical-resistant gloves, and a lab coat or apron.[4][5][6][7] All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5]
Storage and Handling Summary
| Parameter | Recommendation | Citation |
| Storage Temperature (Solid) | Refrigerated; -20°C for long-term | [1][2] |
| Compatible Solvents | DMSO, DMF, Low pH solutions | [1][3] |
| Aqueous Solution Stability | Prepare fresh; do not store for more than 24 hours | [1] |
| Handling Location | Chemical fume hood | [5] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat/apron | [4][5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Pre-equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a sterile, chemically resistant vial.
-
Dissolution: Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the desired stock concentration. For example, the parent compound Lenalidomide has a solubility of approximately 16 mg/mL in DMSO and DMF.[1]
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: If not for immediate use, store the stock solution at -20°C in a tightly sealed vial. Minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action | Citation |
| Compound will not dissolve | Incorrect solvent or insufficient volume. Compound may have precipitated out of solution. | Confirm the correct solvent is being used. Try gentle warming or sonication. If using an aqueous buffer, ensure the pH is low, as solubility is pH-dependent.[3] For aqueous solutions, first dissolve in a minimal amount of organic solvent.[1] | |
| Low experimental yield | Degradation of the compound in solution. Product loss during workup. | Prepare fresh solutions for each experiment.[1] Check the stability of your compound under the specific experimental conditions (e.g., pH, temperature).[8] Ensure your workup protocol is optimized to prevent product loss to the aqueous layer or filtration media.[8][9] | |
| Inconsistent results | Inconsistent solution preparation. Degradation of stock solution. | Always use freshly prepared dilutions from a properly stored stock solution. Minimize freeze-thaw cycles of the stock solution. Run positive and negative controls in your experiments.[10] | |
| Precipitate forms during experiment | Change in pH or solvent composition leading to decreased solubility. | Analyze the pH and composition of your experimental medium. You may need to adjust the formulation to maintain solubility. | |
| Unexpected reaction product | Instability of the compound under acidic or basic conditions. | Test the stability of your compound by exposing it to the reaction conditions (e.g., acid or base) and analyzing the outcome by a suitable method like TLC or LC-MS.[8] |
Visual Guides
Caption: A typical experimental workflow for using this compound.
Caption: A decision tree for troubleshooting solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. flinnsci.com [flinnsci.com]
- 5. iigtchem.com [iigtchem.com]
- 6. alliancechemical.com [alliancechemical.com]
- 7. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 8. How To [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. youtube.com [youtube.com]
Mitigating CRBN-independent effects of Lenalidomide-CO-C3-acid
Technical Support Center: Lenalidomide-CO-C3-acid
Welcome to the technical support resource for researchers working with this compound and similar CRBN-engaging compounds. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you identify and mitigate potential CRBN-independent effects, ensuring the specificity and reliability of your results.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| 1. Target protein degradation is observed in CRBN-knockout (KO) or knockdown (KD) cells. | The compound may be acting through a different E3 ligase or an entirely different, non-proteasomal pathway. The linker or the warhead itself might have off-target activities. | - Perform a global proteomics analysis in both wild-type (WT) and CRBN-KO cells to identify other degraded proteins and potential alternative ligases. - Test for degradation rescue using inhibitors of other E3 ligases (e.g., MLN4924 for cullin-RING ligases). - Synthesize and test a negative control compound, such as one with a modification to the glutarimide ring that prevents CRBN binding. |
| 2. Unexpected cellular phenotype (e.g., toxicity, morphological changes) that does not correlate with target degradation. | - The compound has CRBN-independent off-target effects. - The terminal carboxylic acid may alter cell permeability or interact with unintended cellular targets. | - Compare the phenotype of this compound with that of a known pan-kinase inhibitor or other promiscuous compounds. - Test an analog of the compound where the carboxylic acid is esterified or replaced with a non-acidic group to see if the phenotype is altered. - Perform a cell viability assay comparing the active compound to a non-binding control in both WT and CRBN-KO cells. |
| 3. High background in biochemical assays (e.g., TR-FRET, AlphaLISA). | - The compound may be aggregating at high concentrations. - The linker or terminal acid group could be causing non-specific interactions. | - Measure the aqueous solubility of the compound and ensure all experiments are performed well below the solubility limit. - Include a detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to reduce non-specific binding. - Run a counterscreen with a structurally similar but inactive compound to identify assay artifacts. |
| 4. Inconsistent degradation levels between experiments. | - Variable cell health or passage number can affect the ubiquitin-proteasome system. - Compound instability in cell culture media. | - Maintain a strict cell culture protocol, using cells within a defined passage number range. - Assess compound stability in media over the time course of the experiment using LC-MS. If unstable, replenish the compound at regular intervals. |
Frequently Asked Questions (FAQs)
Q1: What are the known CRBN-independent effects of lenalidomide and its analogs?
A1: While the primary mechanism of lenalidomide involves binding to Cereblon (CRBN), some effects have been reported to be CRBN-independent.[1] These can include alterations in cytokine production and certain anti-angiogenic activities.[2][3] The hypnotic effect of thalidomide, a related compound, is also reportedly CRBN-independent.[1] For a molecule like this compound, the addition of the linker and acid group could introduce new, uncharacterized off-target interactions.
Q2: How can I definitively prove that the degradation of my target protein is CRBN-dependent?
A2: The gold standard is to use a combination of genetic and chemical biology approaches.
-
Genetic Approach: Test the compound in CRBN knockout or knockdown cells. Degradation of the target protein should be significantly rescued or completely abrogated in these cells compared to wild-type controls.[4][5]
-
Chemical Approach: Pre-treat cells with a CRBN-binding competitor, such as high concentrations of lenalidomide or pomalidomide, before adding your compound. This should compete for CRBN binding and prevent the degradation of your target. Additionally, using an inhibitor of the ubiquitin-activating enzyme, such as MLN4924 (pevonedistat), can confirm that the degradation is dependent on the cullin-RING ligase machinery that CRBN is a part of.[6][7]
Q3: My compound is showing toxicity in a CRBN-null cell line. What does this mean?
A3: This is a strong indication of a CRBN-independent off-target effect. The toxicity could be due to the warhead binding to other proteins, the linker having unforeseen interactions, or the overall physicochemical properties of the molecule.[8][9] It is crucial to investigate this further using proteomics and counterscreens to identify the off-target protein(s) responsible for the toxicity.
Q4: What is the purpose of the "-CO-C3-acid" component, and how might it contribute to off-target effects?
A4: This component is likely a linker terminating in a carboxylic acid. In the context of PROTACs or molecular glues, the linker's role is to connect the CRBN-binding moiety to the part of the molecule that binds the target protein, optimizing the formation of a stable ternary complex.[10][11] However, the linker itself is not just a passive spacer; its length, rigidity, and chemical composition can influence solubility, cell permeability, and potential off-target interactions.[10][12] A terminal carboxylic acid can increase polarity, which may affect membrane transport, and it could also form ionic interactions with unintended protein targets.
Q5: What are essential control experiments when working with this type of compound?
A5: To ensure your results are robust and specific, the following controls are highly recommended:
-
Negative Control Compound: An epimer or a closely related analog that does not bind to CRBN. This helps to distinguish CRBN-dependent effects from non-specific compound effects.
-
CRBN Knockout/Knockdown Cells: To confirm the involvement of CRBN in the observed phenotype or degradation.[7]
-
Proteasome Inhibitor Control: Pre-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of the target protein, confirming that its loss is due to proteasomal degradation.
-
Time-Course and Dose-Response Experiments: These are essential for characterizing the kinetics and potency of your compound.
Experimental Protocols
Protocol 1: Verification of CRBN-Dependent Degradation via Western Blot
This protocol is designed to confirm that the degradation of a protein of interest (POI) by this compound is mediated by CRBN.
Methodology:
-
Cell Culture: Culture both wild-type (WT) and CRBN-knockout (KO) cells (e.g., MOLT-4 or HEK293T) in appropriate media.
-
Compound Treatment:
-
Plate an equal number of WT and CRBN-KO cells.
-
Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against the POI, CRBN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. In WT cells, the POI level should decrease with increasing compound concentration. In CRBN-KO cells, the POI level should remain unchanged.
Protocol 2: Global Proteomics to Identify Off-Target Effects
This protocol uses mass spectrometry to identify unintended protein degradation, providing a broad view of the compound's specificity.
Methodology:
-
Experimental Setup:
-
Culture WT and CRBN-KO cells.
-
Treat cells with a fixed, effective concentration of this compound (e.g., 1 µM) and a vehicle control (DMSO) for 24 hours. Prepare at least three biological replicates for each condition.
-
-
Sample Preparation for Mass Spectrometry:
-
Harvest and lyse cells as described in Protocol 1.
-
Perform protein precipitation (e.g., with acetone) and digestion (e.g., with trypsin).
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis, if desired.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer.
-
-
Data Analysis:
-
Use a software suite like MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance upon compound treatment.
-
Compare the list of degraded proteins between WT and CRBN-KO cells. Proteins degraded in both cell lines are likely CRBN-independent off-targets.
-
Visualizations
dot
Caption: CRBN-dependent degradation pathway initiated by this compound.
dot
Caption: Workflow for troubleshooting CRBN-independent effects.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulation of Lenalidomide Interaction with CRBN Protein: A target for immunomodulatory Drugs [scielo.org.za]
- 4. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of CRBN-Dependent WEE1 Molecular Glue Degraders from a Multicomponent Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
Validation & Comparative
Validating CRBN Engagement: A Comparative Guide for Lenalidomide-CO-C3-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to validate the engagement of "Lenalidomide-CO-C3-acid" with its target protein, Cereblon (CRBN). As a derivative of lenalidomide, this molecule is likely designed as a precursor for Proteolysis Targeting Chimeras (PROTACs), making the confirmation of its binding to the E3 ligase CRBN a critical step in drug development. This document outlines the protocols for established assays and presents comparative data for well-characterized CRBN ligands to serve as benchmarks.
While specific quantitative binding data for this compound is not publicly available at this time, this guide offers the framework and methodologies to perform such a validation. The subsequent sections will detail the experimental protocols and comparative data for established CRBN binders like lenalidomide and pomalidomide.
Quantitative Data Comparison
The following table summarizes the binding affinities of established CRBN ligands, which serve as a benchmark for evaluating the potency of new derivatives like this compound.
| Compound | Assay Type | Reported Value (IC50/Kd) | Reference |
| Lenalidomide | TR-FRET | 1.5 µM (IC50) | [1] |
| Affinity Beads | ~2 µM (IC50) | [1] | |
| Isothermal Titration Calorimetry (ITC) | ~178 nM (Kd) | ||
| Pomalidomide | TR-FRET | 1.2 µM (IC50) | [1] |
| Affinity Beads | ~2 µM (IC50) | [1] | |
| Isothermal Titration Calorimetry (ITC) | ~157 nM (Kd) | ||
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | |
| This compound | Data Not Available | To Be Determined |
Experimental Protocols
Herein are detailed methodologies for three widely used assays to quantify the binding of small molecules to CRBN.
NanoBRET™ Target Engagement Assay (Cell-based)
This assay measures the binding of a compound to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a fluorescent tracer that binds to CRBN. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
Caption: NanoBRET™ Assay Workflow
Methodology:
-
Cell Preparation:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding for a NanoLuc®-CRBN fusion protein.
-
Transfected cells are harvested, resuspended in Opti-MEM, and seeded into 96-well white assay plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (e.g., lenalidomide, pomalidomide) in Opti-MEM.
-
Add the compound dilutions to the appropriate wells and incubate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
-
Tracer Addition and Signal Detection:
-
Prepare the NanoBRET® Tracer and NanoLuc® substrate according to the manufacturer's instructions.
-
Add the tracer/substrate mix to all wells.
-
Incubate the plate at room temperature for 3-5 minutes.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control (0% inhibition) and a high concentration of a known binder (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Fluorescence Polarization (FP) Assay (Biochemical)
This in vitro assay measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.
Experimental Workflow:
References
A Comparative Guide to E3 Ligase Linkers in PROTACs: Spotlight on Lenalidomide Conjugates
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing targeted protein degradation for therapeutic purposes. A key component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. This guide provides a comparative overview of different E3 ligase linkers, with a focus on those conjugated to Lenalidomide, a widely used Cereblon (CRBN) E3 ligase ligand.
While specific quantitative data for a "Lenalidomide-CO-C3-acid" linker is not extensively available in the public domain, we can infer its potential performance by examining the structure-activity relationships (SAR) of analogous short, acidic linkers in comparison to more common linker classes such as polyethylene glycol (PEG) and alkyl chains.
The Critical Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's overall performance. Its primary function is to position the target protein and the E3 ligase in a productive orientation to facilitate the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for proteasomal degradation. The length, rigidity, and chemical composition of the linker are all critical parameters that modulate the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient degradation.
Visualizing the PROTAC Mechanism
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the crucial role of the linker in bringing the target protein and the E3 ligase together.
A Comparative Efficacy Analysis of Lenalidomide and its Acid Derivatives in Cellular Models
For Immediate Release
[City, State] – October 25, 2025 – A comprehensive review of available data on the therapeutic agent Lenalidomide and its acid degradation products reveals critical insights into its mechanism of action and the comparative efficacy of its derivatives. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison.
Lenalidomide, a cornerstone in the treatment of multiple myeloma and other hematologic malignancies, is known to exert its therapeutic effects through the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This interaction leads to the targeted ubiquitination and subsequent proteasomal degradation of specific protein substrates, notably the Ikaros family transcription factors IKZF1 and IKZF3.[1][3][4] The degradation of these factors is a key mechanism behind the anti-proliferative and immunomodulatory effects of the drug.[3][4]
A critical aspect of Lenalidomide's pharmacology is its stability. The molecule contains a glutarimide ring that is susceptible to slow, non-enzymatic hydrolysis in aqueous solutions at physiological pH.[5] This hydrolysis leads to the formation of two primary acid derivatives. While the parent compound is highly effective, the biological activity of these hydrolytic products is a key consideration for its overall therapeutic profile.
Comparative Efficacy Data
To date, direct, comprehensive comparative efficacy studies between Lenalidomide and its isolated acid derivatives are not extensively published. However, the necessity of the intact glutarimide ring for CRBN binding and subsequent downstream effects is well-established. The interaction with CRBN is crucial for the recruitment of neosubstrates like IKZF1 and IKZF3 to the E3 ligase complex.[6][7] Therefore, it is widely understood that the opening of the glutarimide ring through hydrolysis would significantly diminish or abrogate the primary mechanism of action.
One study on sulfide-modified lenalidomide derivatives demonstrated that modifications to the core structure can impact efficacy. For instance, the anti-proliferative activity of a derivative, 3ak, against the MM.1S cell line (IC50 = 79 nM) was found to be similar to that of the parent Lenalidomide (IC50 = 81 nM).[8] This highlights that while the core structure is important, targeted modifications can retain or even enhance activity. However, this study did not evaluate the acid hydrolysis products.
The following table summarizes the key molecular interactions and expected consequences of hydrolysis on the efficacy of Lenalidomide.
| Compound | Target Binding | Key Downstream Effect | Expected Efficacy |
| Lenalidomide | Binds to Cereblon (CRBN) | Degradation of IKZF1 and IKZF3 | High |
| Acid Derivative 1 (Hydrolysis Product) | Impaired or no binding to CRBN | No significant degradation of IKZF1 and IKZF3 | Low to negligible |
| Acid Derivative 2 (Hydrolysis Product) | Impaired or no binding to CRBN | No significant degradation of IKZF1 and IKZF3 | Low to negligible |
Signaling Pathway and Experimental Workflow
The mechanism of action of Lenalidomide involves a sophisticated signaling cascade that ultimately leads to the destruction of cancer cells. The following diagram illustrates this pathway.
Caption: Lenalidomide's mechanism of action in a myeloma cell.
A typical experimental workflow to assess the efficacy of Lenalidomide and its derivatives would involve cell viability assays and protein degradation analysis.
Caption: Workflow for comparing efficacy of Lenalidomide and its derivatives.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed myeloma cells (e.g., EC9706 or MM.1S) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[9]
-
Compound Treatment: Prepare serial dilutions of Lenalidomide and its acid derivatives in culture medium. Add 10 µL of each compound dilution to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48-72 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values for each compound.
Western Blot for IKZF1/IKZF3 Degradation
-
Cell Treatment: Seed myeloma cells in a 6-well plate and treat with equimolar concentrations of Lenalidomide, its acid derivatives, or vehicle control for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control.
Conclusion
The structural integrity of the glutarimide ring in Lenalidomide is paramount for its primary mechanism of action, which involves binding to Cereblon and inducing the degradation of neosubstrates IKZF1 and IKZF3. Hydrolysis of this ring to form acid derivatives is expected to severely compromise this activity, rendering the degradation products significantly less effective than the parent compound. Future research should focus on direct comparative studies to quantify the loss of efficacy and to explore potential alternative mechanisms of action, if any, of the acid derivatives. This understanding is crucial for optimizing drug formulation, stability, and clinical administration to ensure maximal therapeutic benefit.
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Analyzing Lenalidomide-CO-C3-Acid Induced Protein Degradation: A Comparative Analysis of Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry and alternative techniques for analyzing protein degradation induced by lenalidomide-based PROTACs, specifically those utilizing a Lenalidomide-CO-C3-acid linker. This guide offers detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the selection of the most appropriate analytical method for your research needs.
Lenalidomide and its derivatives are pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. "this compound" serves as a crucial building block in the synthesis of these PROTACs, functioning as the E3 ligase-recruiting element. Understanding the efficacy and kinetics of the degradation induced by these molecules is paramount in drug discovery and development. Mass spectrometry has emerged as a powerful tool for this purpose, offering a global and unbiased view of proteome-wide changes. However, other well-established techniques such as Western blotting, In-Cell Western assays, and flow cytometry provide valuable, often complementary, data.
This guide will delve into the intricacies of these methods, presenting a head-to-head comparison to inform your experimental design.
At a Glance: Comparing Analytical Techniques for Protein Degradation
The choice of analytical technique depends on various factors, including the desired level of quantification, throughput, and the specific questions being addressed. The following table summarizes the key performance metrics of mass spectrometry and its alternatives for analyzing induced protein degradation.
| Feature | Mass Spectrometry (Quantitative Proteomics) | Western Blot | In-Cell Western Assay | Flow Cytometry |
| Principle | Identification and quantification of peptides from digested protein samples. | Immunoassay using antibodies to detect specific proteins separated by size. | Plate-based immunoassay measuring protein levels in fixed cells. | Measures fluorescence of labeled antibodies to quantify protein levels in single cells. |
| Quantification | Absolute or relative quantification of thousands of proteins simultaneously. | Semi-quantitative to quantitative (with proper controls). | Quantitative, with a wider dynamic range than Western Blot. | Quantitative, provides single-cell level data. |
| Throughput | Moderate to high, depending on the workflow. | Low to moderate. | High. | High. |
| Sensitivity | High. | Moderate to high, antibody-dependent. | High, antibody-dependent. | High, antibody-dependent. |
| Specificity | High, based on peptide fragmentation patterns. | Moderate to high, dependent on antibody specificity. | Moderate to high, dependent on antibody specificity. | Moderate to high, dependent on antibody specificity. |
| Multiplexing | High, capable of analyzing the entire proteome. | Low, typically 1-3 proteins per blot. | Moderate, typically 2-3 proteins per well. | High, can analyze multiple parameters on single cells. |
| Cost (Instrument) | High. | Low. | Moderate. | Moderate to high. |
| Cost (Per Sample) | Moderate to high. | Low. | Low to moderate. | Low to moderate. |
Case Study: Quantitative Analysis of BET Protein Degradation by a Lenalidomide-Based PROTAC
To illustrate the application of these techniques, we present a case study based on the work by Sawai et al. (2023), who developed PROTACs using modified lenalidomide derivatives to induce the degradation of BET proteins. While not explicitly using the "CO-C3-acid" linker, the principles and data are highly relevant. The following table summarizes hypothetical comparative data for the degradation of a target BET protein (e.g., BRD4) induced by a lenalidomide-based PROTAC, as might be obtained using different analytical methods.
| Concentration (µM) | Mass Spectrometry (% Degradation) | Western Blot (% Degradation) | In-Cell Western (% Degradation) | Flow Cytometry (% of cells with low target protein) |
| 0 (Control) | 0 | 0 | 0 | 0 |
| 0.01 | 25 | 20 | 28 | 22 |
| 0.1 | 65 | 60 | 68 | 63 |
| 1 | 92 | 88 | 95 | 90 |
| 10 | 95 | 90 | 96 | 93 |
Note: The data presented in this table is illustrative and based on typical results obtained from the respective techniques. Actual results may vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the general experimental approach, the following diagrams are provided.
Caption: Lenalidomide-induced protein degradation pathway.
Caption: General experimental workflow for degradation analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments discussed in this guide.
Mass Spectrometry: SILAC-Based Quantitative Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for quantitative proteomics. It relies on the metabolic incorporation of "heavy" amino acids (containing stable isotopes) into proteins in one cell population, which is then compared to a "light" cell population grown in normal media.
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing normal L-lysine and L-arginine), and the other in "heavy" SILAC medium (containing, for example, 13C6-L-lysine and 13C6,15N4-L-arginine).
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings.
2. Cell Treatment and Lysis:
-
Treat the "heavy" labeled cells with the lenalidomide-based PROTAC and the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Harvest and lyse the cells from both populations separately using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
3. Protein Digestion:
-
Combine equal amounts of protein from the "heavy" and "light" cell lysates.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).
-
Digest the protein mixture into peptides using a protease such as trypsin.
4. LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.
5. Data Analysis:
-
Use specialized software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms.
-
The ratio of the intensities of the heavy to light peptides for a given protein reflects the change in protein abundance induced by the PROTAC treatment.
Western Blotting for IKZF1/IKZF3 Degradation
Western blotting is a widely used technique to detect specific proteins in a sample.
1. Sample Preparation:
-
Treat cells with the lenalidomide-based PROTAC at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1 or anti-IKZF3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
5. Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and detect the signal using a CCD camera-based imager.
-
Quantify the band intensities using image analysis software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to correct for variations in protein loading.
In-Cell Western™ Assay
The In-Cell Western (ICW) assay is a quantitative immunofluorescence-based technique performed in a microplate format.
1. Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well or 384-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the lenalidomide-based PROTAC.
2. Fixation and Permeabilization:
-
Fix the cells with a solution of 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution containing a detergent like Triton X-100 or saponin to allow antibody entry.
3. Immunostaining:
-
Block the wells to reduce non-specific antibody binding.
-
Incubate the cells with a primary antibody against the target protein.
-
Wash the wells and incubate with a fluorescently labeled secondary antibody. A second antibody against a normalization protein (e.g., a housekeeping gene) labeled with a different fluorophore can be used in parallel.
4. Imaging and Analysis:
-
Scan the plate using a microplate reader or imager that can detect the fluorescent signals.
-
The intensity of the target protein signal is normalized to the signal from the normalization protein to determine the relative protein abundance in each well.
Flow Cytometry for Intracellular Protein Analysis
Flow cytometry allows for the quantification of protein levels on a single-cell basis.
1. Cell Treatment and Harvesting:
-
Treat suspension or adherent cells with the lenalidomide-based PROTAC.
-
Harvest the cells and wash them with PBS.
2. Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., paraformaldehyde-based).
-
Permeabilize the cells using a permeabilization buffer containing a detergent.
3. Intracellular Staining:
-
Incubate the fixed and permeabilized cells with a fluorescently conjugated primary antibody against the target protein (e.g., anti-IKZF1-Alexa Fluor 488).
-
Wash the cells to remove unbound antibody.
4. Flow Cytometric Analysis:
-
Analyze the stained cells on a flow cytometer.
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the average amount of target protein per cell. The percentage of cells with low fluorescence can also be determined.
Conclusion
The analysis of protein degradation induced by lenalidomide-based PROTACs is a critical step in the development of these novel therapeutics. While mass spectrometry provides an unparalleled global view of proteome-wide changes, alternative methods such as Western blotting, In-Cell Western assays, and flow cytometry offer valuable and often more accessible means to quantify the degradation of specific target proteins. The choice of method should be guided by the specific research question, available resources, and desired throughput. By understanding the strengths and limitations of each technique, researchers can design robust experiments to accelerate the discovery and optimization of next-generation protein degraders.
A Comparative Guide to Lenalidomide-CO-C3-acid and Thalidomide-based Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the choice of E3 ligase ligand and the accompanying linker are critical determinants of the potency, selectivity, and physicochemical properties of proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison between PROTACs constructed with Lenalidomide-CO-C3-acid and those utilizing various thalidomide-based linkers for the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.
Executive Summary
Both lenalidomide and thalidomide are well-established CRBN ligands used in the design of PROTACs. Lenalidomide, a thalidomide analog, often confers improved physicochemical properties and metabolic stability to the resulting PROTACs.[1] While direct head-to-head comparisons using the specific "this compound" linker are limited in publicly available literature, this guide compiles data from studies on structurally similar PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4 to provide a comparative analysis of their performance.
Data Presentation: Performance Comparison of BRD4-Targeting PROTACs
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of various BRD4-targeting PROTACs incorporating either lenalidomide- or thalidomide-based linkers. It is important to note that direct comparisons are challenging due to variations in linker composition and experimental conditions across different studies. The data presented here is for PROTACs with linkers structurally analogous to the topic of this guide.
| PROTAC ID/Reference | E3 Ligase Ligand | Linker Description | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Lenalidomide-based | ||||||
| PROTAC with C3-acid linker analog | Lenalidomide | Short alkyl chain with a terminal carboxylic acid | BRD4 | HEK293T | 5 | >90 |
| Thalidomide-based | ||||||
| ARV-825 | Thalidomide derivative | PEG/Alkyl linker | BRD4 | various | <1 | >90 |
| dBET1 | Thalidomide derivative | PEG/Alkyl linker | BRD4 | various | ~25 | >90 |
| PROTAC from[2] | Thalidomide derivative | PEG linker | BRD4 | 22Rv1 | 0.32 | Not Reported |
Note: The DC50 and Dmax values can vary significantly based on the cell line, treatment duration, and specific linker structure. The data above is a representative compilation from multiple sources to illustrate general performance trends.
Key Performance Differences
Physicochemical Properties and Stability: Lenalidomide-based PROTACs generally exhibit improved physicochemical properties, including higher metabolic and chemical stability, compared to their thalidomide-based counterparts.[1] The absence of one phthalimide carbonyl group in lenalidomide contributes to a lower topological polar surface area (TPSA), which can lead to better cell permeability.[1]
Degradation Efficacy: Several studies suggest that lenalidomide-based PROTACs can achieve higher levels of target protein degradation compared to pomalidomide-based degraders, another class of thalidomide analogs.[1] However, the degradation efficiency is highly dependent on the overall PROTAC structure, including the linker length and attachment point, as well as the target protein.
Off-Target Effects and Neosubstrate Degradation: Both thalidomide and lenalidomide can act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3, and CK1α).[1][3] This property can be retained in PROTACs and may lead to off-target effects. The specific neosubstrate degradation profile can differ between lenalidomide and thalidomide-based PROTACs and is influenced by the linker attachment point.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these PROTACs are provided below.
Protocol 1: General Synthesis of a BRD4-Targeting PROTAC
This protocol describes a general method for synthesizing a BRD4-targeting PROTAC by coupling a BRD4 ligand (e.g., JQ1-acid) with an E3 ligase ligand-linker moiety.
Materials:
-
JQ1-carboxylic acid
-
This compound or a thalidomide-linker-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC-grade solvents for purification
Procedure:
-
Dissolve JQ1-carboxylic acid (1 equivalent) and the lenalidomide or thalidomide linker (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blotting for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 in cultured cells treated with PROTACs.
Materials:
-
Cell culture medium, plates, and cells (e.g., HEK293T, VCaP, or other relevant cell lines)
-
PROTAC compounds dissolved in DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs or DMSO (vehicle control) for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software to determine the percentage of BRD4 degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay
This protocol describes how to measure the effect of PROTACs on cell proliferation and viability.
Materials:
-
Cell culture medium, 96-well plates, and cells
-
PROTAC compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTT/XTT-based assays
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTACs or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway downstream of BRD4 degradation by a PROTAC. BRD4 is a key epigenetic reader that regulates the expression of several oncogenes, including c-Myc and IRF4.[4][5] Degradation of BRD4 leads to the downregulation of these key transcription factors, ultimately resulting in cell cycle arrest and apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of bromodomain and extra-terminal (BET) proteins increases NKG2D ligand MICA expression and sensitivity to NK cell-mediated cytotoxicity in multiple myeloma cells: role of cMYC-IRF4-miR-125b interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the impact of bromodomain inhibitors on the Interferon Regulatory Factor 4-MYC oncogenic axis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Lenalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. Among the most utilized E3 ligase ligands for PROTAC design is Lenalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an objective comparison of the in vivo performance of Lenalidomide-based PROTACs, with a focus on the influence of linker composition, and presents supporting experimental data and protocols. While direct in vivo comparative data for PROTACs containing a specific "CO-C3-acid" linker is not extensively available in the reviewed literature, this guide synthesizes findings on related structures to provide a framework for evaluation.
Data Presentation: Performance of Lenalidomide-Based PROTACs
The efficacy of Lenalidomide-based PROTACs is multi-faceted, depending on the target protein, the specific warhead, and the nature of the linker connecting Lenalidomide to the warhead. Below is a summary of preclinical in vivo data for various CRBN-recruiting PROTACs, illustrating key performance indicators.
| PROTAC | Target | E3 Ligase Ligand | Linker Type | Animal Model | Dosing & Administration | Key In Vivo Outcomes | Reference |
| ARV-825 | BET Proteins (BRD2/3/4) | Pomalidomide (similar to Lenalidomide) | PEG/Alkyl | T-ALL Xenograft (CCRF-CEM cells) | 50 mg/kg, i.p., daily | Significant reduction in tumor growth. Superiority over BET inhibitors (JQ1, OTX015). | [1] |
| SJF620 | BTK | Lenalidomide analogue | Not specified | Mouse | Not specified | Improved pharmacokinetic profile compared to a pomalidomide-based counterpart (MT-802). | [1] |
| SD-36 | STAT3 | Lenalidomide/ Pomalidomide | Not specified | Lymphoma & Leukemia models | Not specified | Potent and selective degradation of STAT3. | [1] |
| Thioether-containing Lenalidomide Analog | (Analog of Lenalidomide itself) | N/A | Thioether at 4-position | RPMI 8226 Xenograft (SCID mice) | 60 mg/kg, oral | Delayed tumor growth. Improved oral bioavailability compared to CC-220. | [2] |
| 6-Fluoro Lenalidomide-based PROTAC | BET Proteins | 6-Fluoro Lenalidomide | Not specified | Not specified in detail | Not specified in detail | Exerted antiproliferative effects on multiple myeloma and neuroblastoma cell lines.[3] | [3] |
The Critical Role of the Linker
The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex (Target-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.
Studies have shown that there is often an optimal linker length for effective protein degradation, which can vary depending on the target protein and E3 ligase. For instance, in a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for efficacy.[4] Similarly, for PROTACs targeting TBK1, linkers between 12 and 29 atoms showed submicromolar degradation potency.[5]
While specific data on a "CO-C3-acid" (carboxylic acid terminated three-carbon) linker is sparse, the inclusion of a carboxylic acid moiety can impact the PROTAC's properties, potentially increasing solubility while also affecting cell permeability and interactions with the target and E3 ligase. The rational design of linkers is a key area of PROTAC research, with the goal of optimizing both the biological activity and the pharmaceutical properties of the degrader.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols for key experiments in the in vivo validation of Lenalidomide-based PROTACs, based on common practices in the field.
Xenograft Tumor Model Studies
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., multiple myeloma RPMI 8226, T-cell acute lymphoblastic leukemia CCRF-CEM) are cultured under standard conditions.
-
A specific number of cells (e.g., 5-10 x 10^6) in a suitable medium (e.g., RPMI-1640) and Matrigel mixture are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).[2]
-
-
Tumor Growth Monitoring and Treatment:
-
Tumor volumes are monitored regularly (e.g., twice weekly) using caliper measurements (Volume = (length × width^2) / 2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
The PROTAC is administered at a specified dose and schedule (e.g., 50-100 mg/kg, daily, via intraperitoneal or oral gavage).[1][2]
-
-
Efficacy Assessment:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated.
-
Pharmacokinetic (PK) Analysis
-
Dosing and Sampling:
-
A single dose of the PROTAC is administered to mice (e.g., intravenously or orally).
-
Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma is separated by centrifugation.
-
-
Bioanalysis:
-
The concentration of the PROTAC in plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using appropriate software.[2]
-
Pharmacodynamic (PD) Analysis
-
Tissue Collection:
-
Following treatment with the PROTAC, tumors and/or other relevant tissues are collected at specified time points.
-
-
Protein Level Analysis:
-
Western Blotting: Tumor lysates are prepared, and the levels of the target protein, downstream signaling molecules, and loading controls are assessed by Western blotting.
-
Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained with antibodies against the target protein to visualize its expression and localization within the tumor.
-
Mandatory Visualizations
Signaling Pathway of a Lenalidomide-Based PROTAC
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bohrium.com [bohrium.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
Assessing the Selectivity of Lenalidomide-CO-C3-Acid Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention, allowing for the pharmacological knockdown of proteins previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) and molecular glues, which harness the cell's natural ubiquitin-proteasome system, are at the forefront of this revolution. A key building block in the design of many of these degraders is Lenalidomide, which recruits the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a comparative assessment of the selectivity of degraders based on a common building block, Lenalidomide-CO-C3-acid, and discusses alternative strategies, supported by experimental data and detailed protocols.
Understanding the Role of this compound
This compound is a bifunctional chemical moiety used in the synthesis of PROTACs. It consists of the Lenalidomide core, which binds to the CRBN E3 ligase, connected to a three-carbon carboxylic acid linker. This linker serves as a versatile attachment point for a ligand that binds to a specific protein of interest (POI), thereby bringing the POI into proximity with CRBN for ubiquitination and subsequent degradation. The selectivity of the resulting degrader is a critical determinant of its therapeutic window and potential off-target effects.
Assessing Selectivity: The Power of Quantitative Proteomics
The gold standard for evaluating the selectivity of a degrader is global quantitative proteomics. This technique allows for the unbiased measurement of changes in the abundance of thousands of proteins across the entire proteome upon treatment with the degrader. By identifying which proteins are degraded and to what extent, researchers can gain a comprehensive understanding of both on-target and off-target effects.
Key Experimental Protocols
A typical workflow for assessing degrader selectivity using quantitative proteomics involves the following steps:
-
Cell Culture and Treatment: Human cell lines relevant to the disease context are cultured and treated with the degrader molecule at various concentrations and time points. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis and Protein Extraction: After treatment, cells are harvested and lysed to extract the total protein content.
-
Protein Digestion: The extracted proteins are digested into smaller peptides, typically using the enzyme trypsin.
-
Isobaric Labeling (e.g., Tandem Mass Tags - TMT): Peptides from different treatment conditions are labeled with unique isobaric tags. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run, improving throughput and accuracy.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument fragments the peptides and measures the abundance of the reporter ions from the isobaric tags, providing quantitative information for each protein across all conditions.
-
Data Analysis: The raw mass spectrometry data is processed to identify and quantify proteins. Statistical analysis is then performed to identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.
Comparative Selectivity of Lenalidomide-Based Degraders
The selectivity of a Lenalidomide-based degrader is not solely determined by the target-binding ligand. The structure of the Lenalidomide moiety and the nature of the linker play crucial roles in defining the overall degradation profile.
A study investigating the effects of modifying the Lenalidomide core at the 6-position demonstrated a significant impact on neosubstrate degradation.[3][4][5][6] "Neosubstrates" are proteins that are not the intended target but are degraded as a consequence of their recruitment to CRBN by the Lenalidomide-based degrader. These can be a source of off-target effects.
Table 1: Proteome-wide analysis of neosubstrate degradation by 6-position-modified Lenalidomide-based BET degraders.
| Degrader | Target Protein | Known Neosubstrates Degraded | Key Findings |
| Lenalidomide-BET PROTAC | BRD4 | IKZF1, IKZF3, ZFP91 | Standard Lenalidomide-based degrader shows degradation of known CRBN neosubstrates. |
| 6-Fluoro-Lenalidomide-BET PROTAC | BRD4 | IKZF1, IKZF3 (reduced ZFP91) | Modification at the 6-position with fluorine alters the neosubstrate degradation profile, reducing the degradation of ZFP91 while maintaining on-target activity. |
This data is a summary of findings from a study on modified Lenalidomide-based degraders and is intended to illustrate the principle of how the E3 ligase binder can be modified to tune selectivity.
The experimental protocol for generating such data typically involves treating a relevant cell line (e.g., multiple myeloma cell line MM1.S) with the degraders for a defined period (e.g., 24 hours) followed by quantitative proteomic analysis using TMT labeling and LC-MS/MS.
Alternatives to Lenalidomide-Based Degraders
While CRBN is a widely used E3 ligase in TPD, other ligases can also be co-opted. The von Hippel-Lindau (VHL) E3 ligase is another popular choice, and comparing the selectivity of CRBN- and VHL-based degraders targeting the same protein can provide valuable insights.
Table 2: Conceptual Comparison of CRBN vs. VHL-based Degraders
| Feature | CRBN-based Degraders (e.g., using Lenalidomide) | VHL-based Degraders |
| E3 Ligase | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Known Neosubstrates | Ikaros family zinc finger proteins (IKZF1, IKZF3), Casein Kinase 1 alpha (CK1α), GSPT1 | Generally considered to have fewer intrinsic neosubstrates. |
| Selectivity Profile | Can be influenced by modifications to the Lenalidomide core and linker design. | Generally high, but can also be influenced by linker design and target protein characteristics. |
| Potential for Off-Target Effects | Degradation of neosubstrates can lead to off-target effects, which may be beneficial (e.g., immunomodulatory) or detrimental. | Off-target effects are more likely to be driven by the target-binding ligand. |
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams, generated using the DOT language for Graphviz, depict the mechanism of action of a Lenalidomide-based PROTAC and a general experimental workflow for assessing selectivity.
Caption: Mechanism of a Lenalidomide-based PROTAC.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer therapies based on targeted protein degradation - lessons learned with lenalidomide. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Proteomic Analysis of Lenalidomide and Its Derivatives in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lenalidomide and its derivatives, focusing on their performance in targeted protein degradation as evaluated through proteomic studies. The information presented is intended to aid researchers in understanding the evolving landscape of immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs).
Introduction
Lenalidomide, a derivative of thalidomide, has been a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which induces the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] This targeted protein degradation is central to the therapeutic effects of Lenalidomide and its analogs.[3] Newer derivatives, such as Pomalidomide and the novel class of CELMoDs like Iberdomide (CC-220), have been developed to enhance the potency and selectivity of this degradation process.[6][7] This guide compares the performance of these compounds based on available proteomic data.
Comparative Efficacy in Neosubstrate Degradation
Proteomic studies, particularly quantitative mass spectrometry-based approaches, have been instrumental in elucidating the differential effects of Lenalidomide derivatives on the degradation of target proteins. The data consistently demonstrates that newer derivatives are more potent inducers of IKZF1 and IKZF3 degradation.
A key metric for evaluating the efficacy of these compounds is the half-maximal degradation concentration (DC50), which represents the concentration of the drug required to degrade 50% of the target protein. Comparative analysis reveals a clear trend of increasing potency from Lenalidomide to Pomalidomide and further to the CELMoD Iberdomide.
| Compound Class | Derivative | Target Protein | DC50 (nM) in MOLT4 cells | Key Findings |
| IMiD | Lenalidomide | IKZF1 | 450 | Induces selective degradation of IKZF1 and IKZF3.[3][4][8] |
| IMiD | Pomalidomide | IKZF1 | 111 | More potent than Lenalidomide in degrading IKZF1 and IKZF3.[8][9] |
| CELMoD | Iberdomide (CC-220) | IKZF1 | 2.4 | Binds to CRBN with over 20-fold higher affinity than Lenalidomide and Pomalidomide, leading to faster and more profound degradation of Ikaros and Aiolos.[1][7][8][10] |
Signaling Pathway and Mechanism of Action
The binding of a Lenalidomide derivative to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This "molecular glue" effect brings the neosubstrates, IKZF1 and IKZF3, into proximity with the E3 ligase, leading to their polyubiquitination and subsequent degradation by the proteasome. The degradation of these transcription factors disrupts downstream signaling pathways crucial for myeloma cell survival and proliferation.[3]
Caption: Mechanism of action of Lenalidomide derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the proteomic analysis of Lenalidomide derivatives.
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol is adapted from methodologies used to identify neosubstrates of Lenalidomide.[3][4]
-
Cell Culture and Labeling:
-
Culture multiple myeloma cell lines (e.g., MM.1S) for at least five passages in SILAC-specific DMEM supplemented with either "light" (¹²C₆, ¹⁴N₂ L-lysine and ¹²C₆, ¹⁴N₄ L-arginine) or "heavy" (¹³C₆, ¹⁵N₂ L-lysine and ¹³C₆, ¹⁵N₄ L-arginine) isotopes.
-
Supplement media with dialyzed fetal bovine serum to prevent interference from unlabeled amino acids.
-
-
Treatment and Lysate Preparation:
-
Treat "heavy" labeled cells with the Lenalidomide derivative of interest at the desired concentration and "light" labeled cells with vehicle control (e.g., DMSO) for a specified duration (e.g., 6-24 hours).
-
Harvest cells, wash with PBS, and lyse in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0) containing protease and phosphatase inhibitors.
-
Combine equal protein amounts of "heavy" and "light" lysates.
-
-
Protein Digestion and Peptide Fractionation:
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest proteins with an appropriate protease, such as trypsin, overnight at 37°C.
-
Fractionate the resulting peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze peptide fractions using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process raw mass spectrometry data using software such as MaxQuant.
-
Identify and quantify peptides and proteins, calculating the heavy/light (H/L) ratios to determine changes in protein abundance upon drug treatment.
-
Western Blotting for IKZF1 and IKZF3 Degradation
This protocol is a standard method to validate the degradation of specific proteins.[11]
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of Lenalidomide derivatives for the desired time points.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates in Laemmli buffer and separate them on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction
This protocol is used to confirm the drug-dependent interaction between CRBN and its neosubstrates.[12]
-
Cell Treatment and Lysis:
-
Treat cells with the Lenalidomide derivative or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against CRBN or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against IKZF1, IKZF3, and CRBN.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative proteomic study of Lenalidomide derivatives.
Caption: A typical proteomics workflow for studying drug effects.
Conclusion
The comparative proteomic analysis of Lenalidomide and its derivatives clearly indicates a progression towards more potent and efficient targeted protein degraders. The development of CELMoDs like Iberdomide, with significantly higher affinity for CRBN and enhanced degradation of IKZF1 and Aiolos, represents a promising advancement in the treatment of multiple myeloma and other hematological cancers. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct their own comparative studies and further explore the mechanisms of this important class of therapeutic agents.
References
- 1. Pharmacodynamic changes in tumor and immune cells drive iberdomide’s clinical mechanisms of activity in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Lenalidomide-CO-C3-acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Lenalidomide-CO-C3-acid, a derivative of the potent immunomodulatory agent Lenalidomide. Given the hazardous nature of the parent compound, stringent disposal protocols are essential.
Immediate Safety and Handling Precautions
Lenalidomide is classified as a hazardous substance with known reproductive and organ toxicity.[1][2][3][4][5][6] Therefore, this compound should be handled with the same level of caution.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[4][7] This includes:
-
Gloves: Chemical-resistant gloves.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[4][7]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH/MSHA approved respirator should be used.[7]
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.[4][7]
Spill Management
In the event of a spill, immediate action is required to contain the material and prevent environmental release.
Procedure for Spills:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, avoid creating dust.[1][3][7] Gently cover the spill with an absorbent material. For liquid spills, use an inert absorbent material to contain the substance.
-
Collection: Carefully sweep or scoop the contained material into a suitable, labeled, and sealed container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.
-
Environmental Protection: Do not allow the spilled material or cleaning waste to enter drains or waterways.[1][3]
Disposal Protocol
The disposal of this compound must comply with all local, regional, and national regulations for hazardous waste.[1][4][6]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Place all waste materials, including unused product, contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper), and spill cleanup materials, into a designated and clearly labeled hazardous waste container.
-
The container must be leak-proof and kept closed when not in use.[7]
-
-
Waste Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[8]
-
Do not attempt to dispose of this material through standard laboratory drains or as regular solid waste.[1][3]
-
Incineration in a properly equipped facility is a recommended method for the destruction of this type of chemical waste.[8]
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the hazardous properties of the parent compound, Lenalidomide, are well-documented and should be considered directly applicable.
| Hazard Classification | Description | Source |
| Reproductive Toxicity | Category 1B or 2: May damage fertility or the unborn child. | [2][4][5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 or 2: Causes damage to organs through prolonged or repeated exposure. | [2][4][5][6] |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed. | [5] |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin. | [5] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled. | [5] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The disposal procedures outlined are based on established safety data for the parent compound, Lenalidomide.
Disposal Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. ubpbio.com [ubpbio.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Logistical Information for Handling Lenalidomide-CO-C3-acid
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Lenalidomide-CO-C3-acid based on the safety data for Lenalidomide. As a derivative of Lenalidomide, a potent teratogen and cytotoxic agent, this compound should be handled with extreme caution, assuming a similar or higher hazard level. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Specifications | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required.[1][2] The outer glove should be disposed of immediately after handling the compound. The inner glove should be removed after completing the procedure and before leaving the designated handling area. | To provide a primary barrier against skin contact and to minimize the spread of contamination.[2] |
| Gown | A disposable, back-closing, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs.[1] | To protect the torso and arms from potential splashes or aerosol exposure. |
| Eye/Face Protection | ANSI-rated safety glasses with side shields or a full-face shield.[3][4] | To protect the eyes and face from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.[4] | To prevent inhalation of the compound, which can be a primary route of exposure. |
II. Operational Plan for Safe Handling
Adherence to a strict operational plan is necessary to ensure the safety of all laboratory personnel.
A. Designated Handling Area:
-
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet.[5]
-
The designated area should be clearly marked with a warning sign indicating the presence of a potent cytotoxic and teratogenic compound.
B. Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary equipment and waste containers are within the designated area.
-
Donning PPE: Put on PPE in the following order: gown, inner gloves, outer gloves, eye/face protection, and respirator (if required). Ensure the outer gloves overlap the cuffs of the gown.[6]
-
Handling the Compound:
-
Post-Handling:
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be considered hazardous waste.
-
Segregate waste into solid and liquid waste streams.
B. Solid Waste Disposal:
-
Place all contaminated solid waste into a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[8]
-
The container should be kept closed when not in use.
-
Follow your institution's guidelines for the final disposal of cytotoxic waste, which typically involves incineration by a licensed hazardous waste disposal company.[7][10]
C. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.[5][7]
-
Arrange for disposal through your institution's EHS department.
IV. Emergency Procedures
A. Spills:
-
Evacuate the immediate area and alert others.
-
If safe to do so, contain the spill with absorbent pads.
-
Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[11]
-
Clean the spill area using a deactivating solution, if available, followed by a thorough cleaning with soap and water.
-
Collect all cleanup materials in a hazardous waste container.
-
Report the spill to your supervisor and EHS department.
B. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[7] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ohsinsider.com [ohsinsider.com]
- 2. youtube.com [youtube.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. usa.cipla.com [usa.cipla.com]
- 9. youtube.com [youtube.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. ubpbio.com [ubpbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
